L-Lysine, glycyl-L-valyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71227-72-0 |
|---|---|
Molecular Formula |
C13H26N4O4 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O4/c1-8(2)11(17-10(18)7-15)12(19)16-9(13(20)21)5-3-4-6-14/h8-9,11H,3-7,14-15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t9-,11-/m0/s1 |
InChI Key |
FNXSYBOHALPRHV-ONGXEEELSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure of Glycyl-L-valyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the chemical structure and physicochemical properties of the tripeptide Glycyl-L-valyl-L-lysine (Gly-Val-Lys). It includes an overview of standard experimental protocols for structural elucidation and visual representations of its molecular arrangement and analytical workflows.
Core Molecular Structure
Glycyl-L-valyl-L-lysine is an oligopeptide composed of three amino acid residues linked by two peptide bonds.[1][2] The sequence begins with an N-terminal Glycine residue, followed by a central L-valine residue, and terminates with a C-terminal L-lysine residue.
-
N-Terminus (Glycine): The sequence starts with Glycine (Gly), the simplest amino acid, which has a single hydrogen atom as its side chain. This residue provides a free amino group (-NH2).
-
Central Residue (L-Valine): The central amino acid is L-Valine (Val), which features a hydrophobic isopropyl side chain.
-
C-Terminus (L-Lysine): The sequence ends with L-Lysine (Lys), which provides a free carboxyl group (-COOH). Its side chain consists of a butyl group capped with an amino group (- (CH₂)₄-NH₂). This side chain is basic and positively charged at physiological pH.[3]
-
Peptide Bonds: The residues are connected by planar and rigid peptide (amide) bonds. The first bond links the carboxyl group of Glycine to the amino group of Valine. The second links the carboxyl group of Valine to the α-amino group of Lysine.
The systematic IUPAC name for this tripeptide is (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]hexanoic acid.[1]
Physicochemical Data
The properties of Gly-Val-Lys are dictated by its constituent amino acids, particularly the three ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the ε-amino group on the Lysine side chain.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₄ | PubChem[1] |
| Molecular Weight | 302.37 g/mol | PubChem[1][4] |
| Monoisotopic Mass | 302.19540532 Da | PubChem[1] |
| pKa (α-carboxyl) | ~2.18 (Lysine C-terminus) | Standard Value[5][6] |
| pKa (α-amino) | ~9.78 (Glycine N-terminus) | Standard Value[7] |
| pKa (Lysine Side Chain) | ~10.53 - 10.79 | Standard Value[5][6] |
| Isoelectric Point (pI) | Calculated to be basic | See note below |
Note on Isoelectric Point (pI): The pI is the pH at which the peptide has a net-zero charge. For Gly-Val-Lys, there is one acidic group (the C-terminal carboxyl) and two basic groups (the N-terminal amino and the Lysine side-chain amino). The pI is therefore calculated by averaging the pKa values of the two positively charged groups (the two amino groups). Using typical pKa values of ~9.6 for the N-terminus and ~10.5 for the Lysine side chain, the pI is basic, approximately (9.60 + 10.53) / 2 = 10.07.[3][5][8]
Structural Diagrams
The following diagram illustrates the sequential connectivity of the amino acid residues and their key functional groups.
Experimental Protocols for Structure Elucidation
The precise structure, sequence, and conformation of Gly-Val-Lys are confirmed using standard analytical techniques in proteomics and chemistry.
Tandem MS is a primary method for determining the amino acid sequence of a peptide.[9][10]
-
Sample Preparation & Ionization: The purified Gly-Val-Lys sample is dissolved in a suitable solvent and introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate protonated, gas-phase peptide ions, such as [M+H]⁺.
-
First Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) selects the peptide ion of interest based on its mass-to-charge (m/z) ratio, which for Gly-Val-Lys would be approximately 303.2 [M+H]⁺.
-
Fragmentation: The selected precursor ions are passed into a collision cell. Here, they collide with an inert gas (e.g., argon or nitrogen), which induces fragmentation along the peptide backbone, primarily at the peptide bonds. This process is known as Collision-Induced Dissociation (CID).
-
Second Mass Analysis (MS2): The resulting fragment ions are analyzed in a second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), producing the MS/MS spectrum.
-
Data Interpretation: The MS/MS spectrum contains series of fragment ions (b-ions and y-ions). The mass differences between consecutive peaks in a series correspond to the mass of a specific amino acid residue, allowing for the de novo reconstruction of the peptide sequence.[9][11]
The following diagram outlines this experimental workflow.
While MS confirms the primary sequence, NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[12][13]
-
Sample Preparation: A concentrated (~0.5 mM or higher), pure sample of the peptide is dissolved in a suitable solvent, typically 90% H₂O / 10% D₂O, at a specific pH and temperature.[12][14]
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments for peptides include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few chemical bonds (e.g., within a single amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, helping to identify all protons belonging to a specific amino acid residue.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[12][15]
-
-
Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence. This is a step-by-step process of linking adjacent amino acid spin systems using sequential NOE connectivities.[12]
-
Structure Calculation: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints from scalar coupling constants, are used as input for computational algorithms to calculate a family of 3D structures consistent with the experimental data.[12]
-
Structure Validation: The quality of the final calculated structure is assessed using various statistical and chemical validation tools.
References
- 1. L-Lysine, glycyl-L-valyl- | C13H26N4O4 | CID 9817869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tripeptide - Wikipedia [en.wikipedia.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Gly-Lys-Val | C13H26N4O4 | CID 145455661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ch27 pKa and pI values [chem.ucalgary.ca]
- 6. peptideweb.com [peptideweb.com]
- 7. Amino Acids [vanderbilt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Gly-Val-Lys Peptide Sequence and its Properties
This technical guide provides a comprehensive overview of the tripeptide Gly-Val-Lys (GVK), including its physicochemical properties, synthesis protocols, and potential biological significance. Due to the limited direct experimental data on the Gly-Val-Lys sequence, this guide also explores the properties of its permutations, Gly-Lys-Val (GKV) and Val-Lys-Gly (VKG), and discusses the roles of its constituent amino acids to infer potential functionalities.
Physicochemical Properties
The physicochemical properties of a peptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and potential for interaction with other molecules. Quantitative data for the permutations of Gly-Val-Lys are summarized below.
| Property | Gly-Lys-Val (GKV)[1] | Val-Lys-Gly (VKG)[2] |
| Molecular Formula | C13H26N4O4 | C13H26N4O4 |
| Molecular Weight | 302.37 g/mol | 302.37 g/mol |
| Exact Mass | 302.19540532 Da | 302.19540532 Da |
| XLogP3 | -3.2 | -3.2 |
| Hydrogen Bond Donor Count | 5 | 5 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
| Rotatable Bond Count | 10 | 10 |
| Topological Polar Surface Area | 148 Ų | 148 Ų |
| Formal Charge | 0 | 0 |
| Isoelectric Point (pI) (Predicted) | Basic | Basic |
Synthesis and Experimental Protocols
The synthesis of Gly-Val-Lys and its permutations can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. Below is a generalized methodology based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
Objective: To synthesize the tripeptide Gly-Val-Lys-OH.
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Gly-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Reaction vessel
-
Shaker
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 15-30 minutes in the reaction vessel.
-
First Amino Acid Coupling (Lysine):
-
If using a pre-loaded resin, this step is skipped.
-
For a non-preloaded resin, the C-terminal amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin.
-
The Fmoc-Lys(Boc)-OH is activated with a coupling reagent and a base in DMF.
-
The activated amino acid solution is added to the resin and agitated for 1-2 hours.
-
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Fmoc Deprotection:
-
The resin is washed with DMF.
-
The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
The resin is then washed thoroughly with DMF to remove residual piperidine.
-
-
Second Amino Acid Coupling (Valine):
-
Fmoc-Val-OH is activated with the coupling reagent and base in DMF.
-
The activated amino acid is added to the deprotected resin and agitated for 1-2 hours.
-
The resin is washed with DMF.
-
-
Fmoc Deprotection:
-
The Fmoc group is removed with 20% piperidine in DMF as described in step 3.
-
-
Third Amino Acid Coupling (Glycine):
-
Fmoc-Gly-OH is activated and coupled to the resin as described in step 4.
-
-
Final Fmoc Deprotection:
-
The terminal Fmoc group is removed using 20% piperidine in DMF.
-
-
Cleavage and Deprotection:
-
The peptide-resin is washed with DCM and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting group (Boc on Lysine) is removed by treatment with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Biological Activity and Potential Significance
While specific biological activities for the Gly-Val-Lys tripeptide are not well-documented in publicly available literature, the properties of its constituent amino acids provide clues to its potential functions.
-
Glycine (B1666218) (Gly): As the simplest amino acid, glycine provides flexibility to the peptide backbone. It is a key component of many structural proteins and can act as a neurotransmitter.
-
Valine (Val): A hydrophobic, branched-chain amino acid, valine contributes to the hydrophobic interactions that are crucial for protein folding and stability.
-
Lysine (B10760008) (Lys): With its positively charged side chain at physiological pH, lysine is involved in electrostatic interactions, protein-protein interactions, and post-translational modifications. It is often found in the active sites of enzymes.
The combination of a flexible glycine, a hydrophobic valine, and a positively charged lysine suggests that Gly-Val-Lys could participate in a variety of biological processes, including:
-
Enzyme Substrate or Inhibitor: The sequence may fit into the active site of certain proteases or other enzymes.
-
Cell-Penetrating Peptides: The cationic nature of lysine can facilitate interaction with negatively charged cell membranes, a characteristic of some cell-penetrating peptides.
-
Bioactive Peptide Fragment: Gly-Val-Lys may be a fragment of a larger protein that is released upon enzymatic cleavage and exhibits its own biological activity. For instance, elastin-derived peptides containing Val-Gly sequences have been shown to be chemotactic for fibroblasts and monocytes[3].
Signaling Pathways and Logical Relationships
Specific signaling pathways directly involving the Gly-Val-Lys tripeptide have not been identified. However, a logical workflow for investigating the biological activity and potential signaling pathways of a novel peptide like Gly-Val-Lys is presented below.
Conclusion
The tripeptide Gly-Val-Lys represents a simple yet potentially versatile biomolecule. While direct experimental data on its biological functions are scarce, its physicochemical properties and the nature of its constituent amino acids suggest potential roles in various biological processes. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and investigation of Gly-Val-Lys and other novel peptides, which could be valuable for researchers in drug discovery and development. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of this peptide.
References
Gly-Val-Lys Tripeptide: An Examination of Potential Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of the tripeptide Gly-Val-Lys (GVK). While direct research on the specific biological functions of this tripeptide is limited, this document explores its potential roles based on the individual properties of its constituent amino acids and the general principles of peptide biochemistry.
Introduction to Gly-Val-Lys
The Gly-Val-Lys tripeptide is a molecule composed of three amino acids: Glycine, Valine, and Lysine, linked by peptide bonds. Its structure dictates its potential physicochemical properties and, consequently, its possible biological interactions.
Below is a representation of the Gly-Val-Lys tripeptide structure.
Caption: Chemical structure of the Gly-Val-Lys tripeptide.
Physicochemical Properties and Potential Biological Interactions
The biological activity of a peptide is intrinsically linked to the physicochemical properties of its amino acid residues.
| Amino Acid | Property | Potential Contribution to Gly-Val-Lys Function |
| Glycine (Gly) | Smallest amino acid, achiral, provides flexibility. | May allow the peptide to adopt various conformations, potentially enabling it to interact with a wider range of biological targets. |
| Valine (Val) | Hydrophobic, branched-chain amino acid. | Could facilitate insertion into lipid bilayers or interaction with hydrophobic pockets of proteins. |
| Lysine (Lys) | Positively charged (basic), hydrophilic. | Likely to engage in electrostatic interactions with negatively charged molecules such as DNA, acidic proteins, or cell membranes. |
Due to this combination of properties, the Gly-Val-Lys tripeptide is amphipathic, possessing both hydrophobic and hydrophilic characteristics. This duality suggests potential interactions at lipid-water interfaces, such as cell membranes.
Hypothetical Biological Significance and Future Research Directions
Currently, there is a notable absence of published research detailing specific biological activities, signaling pathways, or therapeutic applications for the Gly-Val-Lys tripeptide. However, based on the properties of its components and the known functions of other tripeptides, several hypothetical roles can be postulated, which may guide future research.
An In-depth Technical Guide to the Investigation of the Tripeptide Gly-Val-Lys
Audience: Researchers, scientists, and drug development professionals.
Introduction
The vast and intricate world of peptide research continually unveils novel sequences with therapeutic and biological potential. Tripeptides, in particular, represent a class of molecules that balance structural simplicity with the capacity for significant biological activity. This technical guide focuses on the tripeptide Glycyl-L-Valyl-L-Lysine (Gly-Val-Lys), a sequence whose specific biological role and history in dedicated research are not extensively documented in publicly available literature.
The absence of a comprehensive research history for Gly-Val-Lys presents a unique opportunity for novel investigation. This document serves as a foundational guide for researchers aiming to explore the synthesis, purification, characterization, and potential biological activities of this and other novel short-chain peptides. By providing detailed experimental protocols and frameworks for data analysis, this guide aims to equip scientists with the necessary tools to systematically investigate the potential of Gly-Val-Lys in peptide research and drug development.
While specific data for Gly-Val-Lys is limited, we will draw upon established methodologies in peptide science to outline a comprehensive research plan. This includes protocols for solid-phase and solution-phase synthesis, purification via high-performance liquid chromatography (HPLC), and characterization using mass spectrometry. Furthermore, we will present a hypothetical signaling pathway to illustrate how the biological function of a novel peptide like Gly-Val-Lys could be elucidated.
Physicochemical Properties of Gly-Val-Lys and Its Isomers
A fundamental step in the investigation of a novel peptide is the characterization of its basic physicochemical properties. These properties can provide insights into the peptide's potential behavior in biological systems. For comparative purposes, the properties of Gly-Val-Lys and its common isomers are summarized below.
| Property | Gly-Val-Lys | Gly-Lys-Val[1] | Val-Lys-Gly[2] |
| Molecular Formula | C₁₃H₂₆N₄O₄ | C₁₃H₂₆N₄O₄ | C₁₃H₂₆N₄O₄ |
| Molecular Weight | 302.37 g/mol | 302.37 g/mol | 302.37 g/mol |
| IUPAC Name | (2S)-2-({(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl}amino)-6-aminohexanoic acid | (2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid | 2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetic acid |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of a tripeptide such as Gly-Val-Lys.
Peptide Synthesis
The synthesis of Gly-Val-Lys can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
SPPS is the most common method for synthesizing peptides in a laboratory setting due to its efficiency and ease of purification. The Fmoc/tBu strategy is widely used.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Glycine):
-
Repeat step 3 using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Solution-phase synthesis is often used for large-scale production of short peptides.
Materials:
-
Boc-Val-OH
-
H-Lys(Z)-OMe·HCl
-
Boc-Gly-OH
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Citric acid solution
-
Sodium sulfate (B86663)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Dipeptide Formation (Boc-Val-Lys(Z)-OMe):
-
Dissolve Boc-Val-OH in THF and cool to -15°C.
-
Add NMM and ethyl chloroformate to form the mixed anhydride (B1165640).
-
In a separate flask, dissolve H-Lys(Z)-OMe·HCl in THF and neutralize with NMM.
-
Add the neutralized lysine (B10760008) solution to the mixed anhydride solution and stir overnight, allowing the reaction to slowly warm to room temperature.
-
Work up the reaction by washing with sodium bicarbonate and citric acid solutions, then dry over sodium sulfate and evaporate the solvent.
-
-
Boc Deprotection:
-
Dissolve the protected dipeptide in a solution of HCl in dioxane to remove the Boc group.
-
Evaporate the solvent to yield H-Val-Lys(Z)-OMe·HCl.
-
-
Tripeptide Formation (Boc-Gly-Val-Lys(Z)-OMe):
-
Repeat the coupling procedure in step 1, using Boc-Gly-OH and the deprotected dipeptide from step 2.
-
-
Saponification:
-
Dissolve the protected tripeptide in a mixture of methanol and water.
-
Add NaOH solution and stir until the ester is hydrolyzed.
-
Acidify the solution to precipitate the carboxylic acid.
-
-
Final Deprotection:
-
Dissolve the resulting peptide in methanol.
-
Add Pd/C and hydrogenate under pressure to remove the Z protecting group.
-
Filter off the catalyst and evaporate the solvent to yield the final tripeptide, Gly-Val-Lys.
-
Purification by Reversed-Phase HPLC[12][13][14][15][16]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a water/ACN mixture. Filter the solution through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate appropriate for the column size.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry[17][18][19][20][21]
Materials:
-
Purified peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation:
-
For ESI-MS: Dissolve the peptide in a water/acetonitrile/formic acid solution (e.g., 50:50:0.1).
-
For MALDI-TOF: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.
-
-
Mass Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Determine the monoisotopic mass of the peptide.
-
Compare the observed mass with the theoretical mass of Gly-Val-Lys (302.1954 Da).
-
-
Tandem MS (MS/MS):
-
Select the parent ion for fragmentation.
-
Acquire the MS/MS spectrum to confirm the amino acid sequence by observing the characteristic b- and y-ion series.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway for Gly-Val-Lys.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Gly-Val-Lys.
Caption: Purification and Analysis Workflow for Gly-Val-Lys.
Caption: Hypothetical GPCR Signaling Pathway Modulated by Gly-Val-Lys.
Conclusion and Future Directions
While the specific tripeptide Gly-Val-Lys does not have a well-documented history of discovery or a defined role in established biological pathways, its investigation holds potential for uncovering novel biological activities. This guide provides a comprehensive framework for the de novo study of Gly-Val-Lys, from its chemical synthesis to its characterization and hypothetical biological evaluation.
The detailed protocols for solid-phase and solution-phase synthesis, followed by robust purification and characterization methods, are fundamental to obtaining high-quality peptide for subsequent biological assays. The provided workflows and diagrams serve as a visual roadmap for researchers embarking on the study of this and other novel peptides.
Future research on Gly-Val-Lys should focus on a broad range of in vitro and in vivo assays to screen for biological activity. These could include antimicrobial assays, anti-inflammatory assays, and receptor binding assays. The discovery of a significant biological function for Gly-Val-Lys would not only be a novel scientific finding but could also open new avenues for therapeutic development. The methodologies outlined in this technical guide provide a solid foundation for such exploratory research.
References
A Technical Guide to the Predicted Biological Activity of the Tripeptide Gly-Val-Lys
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Val-Lys (GVK) is a molecule of interest in the field of bioactive peptides. While direct experimental evidence for its specific biological activities is not extensively documented in publicly available literature, a robust predictive framework can be established based on the known bioactivities of its constituent amino acids—Glycine (B1666218), Valine, and Lysine—and the well-established principles of structure-activity relationships for short-chain peptides. This technical guide synthesizes the predicted biological activities of Gly-Val-Lys, focusing on its potential anti-inflammatory and antioxidant properties. It provides a theoretical basis for its mechanisms of action, outlines potential experimental protocols for validation, and offers a foundation for its consideration in drug discovery and development programs.
Predicted Biological Activities
The biological activities of Gly-Val-Lys can be inferred from the functional roles of its individual amino acid residues.
-
Anti-Inflammatory Activity: The presence of both Glycine and Lysine suggests a strong potential for anti-inflammatory effects. Glycine is known to possess anti-inflammatory and immunomodulatory properties.[1][2][3][4][[“]] The positively charged amino acid Lysine is also a common feature in anti-inflammatory peptides.[6][7] The hydrophobic nature of Valine may further enhance this activity by facilitating interaction with cell membranes.[6][7]
-
Antioxidant Activity: Peptides containing hydrophobic amino acids like Valine and positively charged residues like Lysine have been reported to exhibit antioxidant properties.[8] These properties are often attributed to the ability to scavenge free radicals and chelate metal ions.[9][10][11][12] The specific sequence of amino acids plays a crucial role in determining the antioxidant capacity.[9][10][13]
-
Other Potential Activities: The structural characteristics of Gly-Val-Lys, particularly the presence of Lysine, suggest potential antimicrobial activity.[14][15][16] Furthermore, due to the prevalence of short-chain peptides in various biological signaling pathways, other activities cannot be ruled out and warrant experimental investigation.
Predicted Mechanisms of Action
Based on the predicted activities, the following mechanisms of action for Gly-Val-Lys are proposed:
Anti-Inflammatory Signaling Pathway
It is predicted that Gly-Val-Lys may exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Glycine has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1]
Caption: Predicted Anti-Inflammatory Mechanism of Gly-Val-Lys.
Antioxidant Workflow
The predicted antioxidant activity of Gly-Val-Lys is likely to involve two primary mechanisms: direct radical scavenging and metal ion chelation. The peptide's amino acid composition allows it to donate electrons to neutralize free radicals and to bind with pro-oxidant metal ions, thereby preventing them from participating in oxidation reactions.
References
- 1. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]
- 3. sprooslife.com [sprooslife.com]
- 4. Beneficial effects of Glycine in the Organism | Encyclopedia MDPI [encyclopedia.pub]
- 5. Can glycine modulate inflammatory responses and oxidative stress? - Consensus [consensus.app]
- 6. Structural-features of food-derived bioactive peptides with anti-inflammatory activity: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins | Scilit [scilit.com]
- 12. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Antimicrobial Peptides Derived from Food Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on L-Lysine and Glycyl-L-Valine
This technical guide provides essential physicochemical data for L-Lysine and the dipeptide Glycyl-L-Valine, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the core molecular properties for L-Lysine and Glycyl-L-Valine is presented below. This data is fundamental for a range of experimental and developmental applications, from biochemical assays to formulation development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Lysine | C6H14N2O2 | 146.19[1][2][3][4] |
| Glycyl-L-Valine | C7H14N2O3 | 174.20[5][6] |
Experimental Methodologies & Signaling Pathways
Further research into common experimental protocols and associated signaling pathways for these molecules is required to provide a comprehensive overview. The following sections would typically include detailed methodologies for techniques such as High-Performance Liquid Chromatography (HPLC) for quantification, Mass Spectrometry (MS) for structural analysis, and Nuclear Magnetic Resonance (NMR) for detailed structural elucidation.
Further investigation is needed to provide specific experimental protocols and to visualize any relevant biological pathways using Graphviz as requested.
Illustrative Diagrams
To further elaborate on the roles and interactions of L-Lysine and Glycyl-L-Valine in biological systems, diagrams of relevant signaling pathways and experimental workflows would be generated. These visualizations are crucial for understanding the complex interactions and mechanisms of action.
Diagrams will be provided upon identification of relevant pathways and experimental workflows from further research.
References
- 1. chem.winthrop.edu [chem.winthrop.edu]
- 2. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Lysine | 56-87-1 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycylvaline | C7H14N2O3 | CID 97417 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Gly-Val-Lys in Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Val-Lys, composed of glycine, valine, and lysine, is a short peptide with potential applications in various fields of research and drug development. A thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous buffer systems, is paramount for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of Gly-Val-Lys, along with detailed experimental protocols for their empirical determination. While specific quantitative data for this tripeptide is not extensively available in the public domain, this guide leverages established principles of peptide chemistry and analytical methodologies to empower researchers to characterize Gly-Val-Lys for their specific needs.
Predicted Solubility of Gly-Val-Lys
The solubility of a peptide is primarily determined by its amino acid composition, sequence, and the overall charge, which is pH-dependent.
Amino Acid Composition and Predicted Physicochemical Properties
The constituent amino acids of Gly-Val-Lys and their key properties are summarized in the table below.
| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7.4) |
| Glycine | G | Gly | Nonpolar, aliphatic | Neutral |
| Valine | V | Val | Nonpolar, aliphatic | Neutral |
| Lysine | K | Lys | Polar, basic | Positive |
Based on its composition, Gly-Val-Lys possesses both hydrophobic (Valine) and hydrophilic/charged (Lysine) residues. The presence of the basic amino acid lysine, with the primary amine group on its side chain (pKa ≈ 10.5), imparts a net positive charge to the peptide at neutral and acidic pH. The N-terminal amine group (pKa ≈ 9.6) and the C-terminal carboxyl group (pKa ≈ 2.2) also contribute to the overall charge. The predicted isoelectric point (pI) of Gly-Val-Lys is in the basic range, meaning it will be positively charged at physiological pH. This net positive charge is expected to enhance its solubility in aqueous solutions.
General Solubility Guidelines
A systematic approach should be taken when determining the solubility of Gly-Val-Lys.[1][2][3] The following table outlines a recommended strategy.
| Step | Action | Rationale |
| 1 | Attempt to dissolve in sterile, deionized water. | As a peptide with a net positive charge, it is likely to be soluble in water. |
| 2 | If solubility in water is limited, try a dilute acidic buffer (e.g., 0.1 M acetic acid or a citrate (B86180) buffer at pH 4-6). | The positive charge of the peptide is maintained at acidic pH, which can improve solubility. |
| 3 | If the peptide remains insoluble, consider the addition of a small amount of an organic co-solvent such as acetonitrile (B52724) or ethanol. | These solvents can help to solvate the hydrophobic valine residue. |
| 4 | As a last resort for highly insoluble peptides, stronger organic solvents like DMSO or DMF can be used, followed by dilution in the desired aqueous buffer. | These should be used with caution as they may interfere with downstream applications. |
| 5 | Sonication can be used to aid dissolution. | This helps to break up peptide aggregates. |
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of Gly-Val-Lys.
References
The Tripeptide Gly-Val-Lys and Its Analogs: A Technical Guide to Natural Occurrence, Analysis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, experimental analysis, and biological significance of the tripeptide Gly-Val-Lys (GVK) and its structurally and functionally similar counterparts, with a particular focus on the well-documented peptide Gly-His-Lys (GHK). While the free form of Gly-Val-Lys is not extensively documented as a naturally occurring peptide, its constituent amino acid sequence can be found within endogenous proteins. In contrast, the analogous tripeptide GHK is a naturally occurring molecule in the human body, found in plasma, saliva, and urine, with its concentration known to decline with age.[1][2][3][4] This guide will delve into the quantitative data available for GHK, detail the experimental protocols for the synthesis and analysis of such peptides, and explore their intricate signaling pathways.
Natural Occurrence and Quantitative Data
The direct natural occurrence of the free tripeptide Gly-Val-Lys (GVK) in biological systems is not prominently reported in scientific literature. However, the GVK sequence is present within the primary structure of several human proteins, where it can be released through enzymatic cleavage. A search of the UniProt database for Homo sapiens reveals the presence of the "GVK" motif in various proteins, including Glucokinase (GCK) and Pejvakin (PJVK).
In contrast, the analogous tripeptide Gly-His-Lys (GHK) is a well-characterized, naturally occurring peptide in the human body. Its concentration has been quantified in various biological fluids, showing a notable decrease with aging. This decline is hypothesized to be associated with a reduced capacity for tissue regeneration and repair.
Table 1: Quantitative Data for GHK Peptide in Human Plasma
| Age Group | Mean Concentration (ng/mL) | Molar Concentration (approx.) |
| 20-25 years | 200 | 5.86 x 10⁻⁷ M |
| 60-65 years | 80 | 2.34 x 10⁻⁷ M |
This data is compiled from multiple sources indicating a significant decrease in GHK levels with age.
Experimental Protocols
The study of tripeptides like GVK and GHK relies on precise methodologies for their synthesis and quantification. The following sections provide an overview of standard experimental protocols.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common method for artificially producing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Key Steps in SPPS:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is chosen and swelled in an appropriate solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (in the case of GVK, Lysine) with a protected amino group (e.g., with Fmoc) is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in DMF.
-
Subsequent Amino Acid Coupling: The next amino acid in the sequence (Valine), also with a protected N-terminus, is activated and coupled to the free amino group of the preceding amino acid. This step is repeated for each amino acid in the sequence (Glycine).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.
Quantification in Biological Samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify peptides in complex biological matrices like plasma, saliva, or urine.
Typical LC-MS/MS Workflow for Peptide Quantification:
-
Sample Preparation:
-
Protein Precipitation: To remove larger proteins, an organic solvent (e.g., acetonitrile) is added to the biological sample.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to further clean up the sample and concentrate the peptide of interest.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled version of the peptide (e.g., ¹³C, ¹⁵N-labeled GHK) is added to the sample to serve as an internal standard for accurate quantification.
-
-
Liquid Chromatography (LC) Separation: The prepared sample is injected into an HPLC system. The peptide is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column (e.g., a C18 column).
-
Mass Spectrometry (MS) Detection and Fragmentation:
-
Ionization: As the peptide elutes from the LC column, it is ionized, typically using electrospray ionization (ESI).
-
First Mass Analyzer (MS1): The ionized peptide is selected based on its mass-to-charge ratio (m/z).
-
Collision-Induced Dissociation (CID): The selected peptide ion is fragmented by collision with an inert gas.
-
Second Mass Analyzer (MS2): The resulting fragment ions are separated and detected.
-
-
Data Analysis: The amount of the target peptide in the original sample is determined by comparing the signal intensity of its specific fragment ions to that of the internal standard.
Signaling Pathways and Biological Functions
While specific signaling pathways for GVK are not well-defined, the extensive research on GHK, particularly in its copper-bound form (GHK-Cu), provides a valuable model for understanding the potential biological activities of similar tripeptides. GHK-Cu is known to play a significant role in wound healing, tissue regeneration, and anti-inflammatory processes. It exerts its effects by modulating various signaling pathways and regulating gene expression.
GHK-Cu and Copper Homeostasis
GHK has a high affinity for copper (II) ions, forming the GHK-Cu complex. This complex is believed to facilitate the transport of copper into and out of cells, thereby influencing copper-dependent enzymatic activities and signaling events.
Modulation of Gene Expression
One of the most profound effects of GHK is its ability to modulate the expression of a large number of human genes. Studies have shown that GHK can influence the expression of over 4,000 genes, often reversing the gene expression signature associated with disease states or aging towards a healthier profile.
Key Signaling Pathways Influenced by GHK-Cu
-
Transforming Growth Factor-β (TGF-β) Pathway: GHK-Cu has been shown to modulate the TGF-β signaling pathway, which is crucial for wound healing and extracellular matrix remodeling. It can stimulate the synthesis of collagen and other matrix components while also regulating the activity of matrix metalloproteinases (MMPs), the enzymes responsible for breaking down the extracellular matrix.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is involved in cell proliferation, differentiation, and survival. GHK-Cu can activate this pathway, contributing to its regenerative effects.
-
Anti-inflammatory Signaling: GHK-Cu exhibits anti-inflammatory properties by modulating the expression and secretion of inflammatory cytokines. For instance, it has been shown to decrease the secretion of pro-inflammatory IL-6 in human dermal fibroblasts.
Visualizations
Signaling Pathway Diagram
Caption: GHK-Cu Signaling Pathway.
Experimental Workflow Diagram
Caption: LC-MS/MS Workflow.
Conclusion
The tripeptide Gly-Val-Lys and its analogs, particularly GHK, represent a fascinating area of research with significant potential for therapeutic applications. While the natural occurrence of free GVK is not well-established, its presence within endogenous proteins suggests a potential role as a bioactive peptide that could be released under specific physiological conditions. The well-documented biological activities of the analogous peptide GHK, including its role in wound healing, tissue regeneration, and anti-inflammatory responses, provide a strong rationale for further investigation into GVK and other similar peptides. The experimental protocols outlined in this guide, from solid-phase peptide synthesis to sensitive LC-MS/MS quantification, provide the necessary tools for researchers to explore the full potential of these molecules in health and disease. As our understanding of the intricate signaling pathways and gene-regulatory effects of these peptides continues to grow, so too will the opportunities for developing novel therapeutics for a range of clinical applications.
References
Methodological & Application
solid-phase synthesis protocol for Gly-Val-Lys
An overview of the solid-phase peptide synthesis (SPPS) of Gly-Val-Lys, a common tripeptide, is detailed in this application note. The Fmoc/tBu strategy is the most common method for this type of synthesis. This protocol outlines the necessary steps, from the initial loading of the first amino acid onto the resin to the final cleavage and purification of the peptide.
Materials and Reagents
The following table lists the necessary reagents and materials for the solid-phase synthesis of Gly-Val-Lys.
| Category | Item | Details/Specification |
| Resin | 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, loading capacity ~1.0 mmol/g |
| Amino Acids | Fmoc-Lys(Boc)-OH | Side-chain protected Lysine |
| Fmoc-Val-OH | ||
| Fmoc-Gly-OH | ||
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |
| DIPEA (N,N-Diisopropylethylamine) | ||
| Deprotection Reagent | Piperidine (B6355638) | |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ||
| Methanol (B129727) | ||
| Diethyl ether | Anhydrous | |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade |
| TIS (Triisopropylsilane) | Scavenger | |
| Water | Deionized | |
| Monitoring | Kaiser Test Kit | For detection of primary amines |
Experimental Protocol
This protocol describes the manual synthesis of Gly-Val-Lys on a 0.1 mmol scale.
Resin Preparation and Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH)
-
Swell 100 mg of 2-Chlorotrityl chloride resin (0.1 mmol) in 2 mL of DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 0.2 mmol of Fmoc-Lys(Boc)-OH and 0.4 mmol of DIPEA in 2 mL of DCM.
-
Add the amino acid solution to the resin and shake for 1 hour.
-
To cap any remaining reactive sites, add 0.5 mL of methanol and shake for 15 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Amino Acid Coupling (Fmoc-Val-OH and Fmoc-Gly-OH)
-
In a separate vial, pre-activate the next amino acid by dissolving 0.4 mmol of Fmoc-Val-OH and 0.39 mmol of HBTU in 2 mL of DMF. Add 0.8 mmol of DIPEA and allow the mixture to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Gly-OH.
Final Fmoc Deprotection
After coupling the final amino acid (Glycine), repeat the Fmoc deprotection procedure as described in Step 2.
Cleavage and Side-Chain Deprotection
-
Wash the N-terminally deprotected peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Expected Data
| Parameter | Expected Value |
| Peptide Sequence | Gly-Val-Lys |
| Molecular Formula | C₁₃H₂₆N₄O₄ |
| Monoisotopic Mass | 302.1954 g/mol |
| Average Mass | 302.3754 g/mol |
| Purity (Post-HPLC) | >95% |
Workflow and Pathway Diagrams
The following diagrams illustrate the overall workflow of solid-phase peptide synthesis and the key chemical transformations involved in a single coupling cycle.
Caption: Overall workflow for the solid-phase synthesis of Gly-Val-Lys.
Caption: A single deprotection and coupling cycle in Fmoc-based SPPS.
Solution-Phase Synthesis of L-Lysine and Glycyl-L-Valyl-L-Lysine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solution-phase synthesis of the essential amino acid L-Lysine and the tripeptide Glycyl-L-Valyl-L-Lysine. The methodologies described are intended for laboratory-scale synthesis and purification, offering a foundation for further research and development in areas such as peptide-based therapeutics, drug delivery, and nutritional science.
Solution-Phase Synthesis of L-Lysine
This protocol outlines a representative solution-phase synthesis of L-Lysine, starting from ε-caprolactam. This method involves the α-amination of caprolactam followed by hydrolysis to yield L-lysine.
Experimental Protocol: L-Lysine Synthesis
Materials:
-
ε-caprolactam
-
Strong base (e.g., Sodium hydride)
-
Aminating agent (e.g., Chloramine)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Diatomaceous earth
-
Activated carbon
Procedure:
-
N-Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ε-caprolactam in anhydrous THF. Add a strong base, such as sodium hydride, portion-wise at 0°C. Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the N-anion.
-
α-Amination: Cool the reaction mixture to -15°C and slowly add a solution of the aminating agent (e.g., chloramine) in THF. Maintain the temperature below -10°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl and reflux for 4-6 hours to hydrolyze the lactam ring.
-
Neutralization and Purification: Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the crude L-lysine. Filter the precipitate and wash with cold water.
-
Decolorization and Recrystallization: Dissolve the crude L-lysine in hot water and treat with activated carbon to remove colored impurities. Filter the hot solution through a bed of diatomaceous earth and allow it to cool slowly to crystallize the L-lysine.
-
Isolation and Drying: Collect the L-lysine crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield and Characterization:
The expected yield for this synthesis can range from 40-60%, depending on the specific reagents and reaction conditions. The final product should be characterized by:
-
1H NMR: To confirm the proton chemical environment.
-
13C NMR: To confirm the carbon skeleton.[1]
-
FT-IR: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight.
| Parameter | Expected Value |
| Yield | 40 - 60% |
| Purity (by HPLC) | >98% |
| Molecular Weight | 146.19 g/mol |
Synthesis Workflow
References
Application Note: Purification of the Tripeptide Gly-Val-Lys Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a comprehensive protocol for the purification of the tripeptide Glycyl-L-Valyl-L-Lysine (Gly-Val-Lys) using reversed-phase high-performance liquid chromatography (RP-HPLC). Gly-Val-Lys is a short peptide with a sequence of Glycine, Valine, and Lysine. Due to the presence of the hydrophobic Valine residue and the basic, hydrophilic Lysine residue, RP-HPLC is an effective technique for its purification from synthetic or biological mixtures. This method separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide from impurities.
The protocol outlines both analytical and preparative scale purification, enabling purity assessment and the isolation of larger quantities for further research and development. The provided methods are robust starting points and may be optimized for specific sample complexities and purity requirements.
Physicochemical Properties of Gly-Val-Lys
A summary of the key physicochemical properties of Gly-Val-Lys is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₄ | PubChem |
| Molecular Weight | 302.37 g/mol | PubChem |
| Amino Acid Composition | Glycine, Valine, Lysine | - |
| Hydrophobicity Profile | Glycine (neutral), Valine (hydrophobic), Lysine (basic, hydrophilic) | General Knowledge |
Experimental Protocols
Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of a crude Gly-Val-Lys sample and to optimize the separation conditions before scaling up to preparative purification.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude Gly-Val-Lys dissolved in Mobile Phase A (e.g., 1 mg/mL)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the C18 analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude Gly-Val-Lys sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection: Inject 10-20 µL of the filtered sample onto the column.
-
Chromatographic Separation: Elute the sample using a linear gradient as described in the table below.
-
Detection: Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the Gly-Val-Lys peak relative to the total peak area.
Analytical Gradient Conditions:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 25 | 65 | 35 | 1.0 |
| 27 | 5 | 95 | 1.0 |
| 30 | 5 | 95 | 1.0 |
| 32 | 95 | 5 | 1.0 |
| 40 | 95 | 5 | 1.0 |
Preparative RP-HPLC for Purification
This protocol is for the purification of larger quantities of Gly-Val-Lys based on the optimized conditions from the analytical separation.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude Gly-Val-Lys dissolved in a minimal amount of Mobile Phase A
-
0.45 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude Gly-Val-Lys sample in a minimal volume of Mobile Phase A. The concentration will depend on the column loading capacity. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Load the filtered sample onto the column.
-
Chromatographic Separation: Elute the sample using a linear gradient optimized from the analytical run. A suggested starting gradient is provided below.
-
Fraction Collection: Collect fractions corresponding to the Gly-Val-Lys peak based on the retention time observed in the analytical run.
-
Purity Analysis of Fractions: Analyze the purity of the collected fractions using the analytical RP-HPLC method described above.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a powder.
Preparative Gradient Conditions:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 15.0 |
| 30 | 70 | 30 | 15.0 |
| 32 | 5 | 95 | 15.0 |
| 37 | 5 | 95 | 15.0 |
| 39 | 95 | 5 | 15.0 |
| 45 | 95 | 5 | 15.0 |
Data Presentation
Table 1: Expected Analytical RP-HPLC Results (Starting Point)
| Parameter | Expected Value |
| Retention Time of Gly-Val-Lys | 10 - 15 minutes |
| Purity of Crude Sample | Variable (e.g., 70-85%) |
| Purity of Purified Sample | > 95% |
| Recovery | > 80% |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition. The provided values are estimates.
Experimental Workflow Diagram
Caption: Workflow for the purification of Gly-Val-Lys using RP-HPLC.
Signaling Pathway Diagram
Not applicable for this topic.
Application Note: High-Purity Purification of the Tripeptide Gly-Val-Lys using Cation-Exchange Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of the synthetic tripeptide Glycyl-L-valyl-L-lysine (Gly-Val-Lys) using cation-exchange chromatography (CIEX). The described method is a robust strategy for achieving high purity of the target peptide, making it suitable for research and pharmaceutical applications. By leveraging the basic properties of the lysine (B10760008) residue, this protocol effectively separates the target peptide from synthesis-related impurities.
Introduction
Therapeutic peptides are a significant class of pharmaceutical compounds that require high-purity formulations.[1] The synthesis of peptides, such as Gly-Val-Lys, often results in a crude mixture containing the desired product along with various impurities like deletion sequences or by-products from protecting groups. Ion-exchange chromatography (IEX) is a powerful technique for peptide purification, separating molecules based on their net charge.[2][3] For basic peptides like Gly-Val-Lys, which possess a net positive charge at neutral or acidic pH, cation-exchange chromatography is an effective purification strategy.[4][5] This method offers an orthogonal separation mechanism to the commonly used reversed-phase chromatography (RPC), and its inclusion in a purification workflow can significantly enhance the final purity of the peptide.[1][6]
Principle of Cation-Exchange Chromatography for Gly-Val-Lys Purification
The tripeptide Gly-Val-Lys contains a basic amino acid, lysine, which has a primary amino group in its side chain. At a pH below the isoelectric point (pI) of the peptide, the N-terminal amino group and the lysine side-chain amino group are protonated, giving the peptide a net positive charge.[7] This allows it to bind to a negatively charged cation-exchange resin.
The purification process involves the following key steps:
-
Equilibration: The cation-exchange column is equilibrated with a low ionic strength buffer at a specific pH to ensure the resin is ready for sample binding.
-
Sample Loading: The crude Gly-Val-Lys sample, dissolved in the equilibration buffer, is loaded onto the column. The positively charged peptide binds to the negatively charged resin, while neutral and negatively charged impurities pass through.
-
Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: The bound Gly-Val-Lys is eluted from the column by increasing the ionic strength of the mobile phase using a salt gradient. The salt cations compete with the bound peptide for the binding sites on the resin, causing the peptide to be released.
Experimental Protocol
This protocol is designed for the purification of Gly-Val-Lys using a strong cation-exchange resin.
3.1. Materials and Reagents
-
Crude Peptide: Gly-Val-Lys (synthesis grade, purity ~75%)
-
Cation-Exchange Resin: Strong cation-exchanger (e.g., SP Sepharose, Capto™ S, or equivalent)
-
Equilibration/Binding Buffer (Buffer A): 20 mM sodium phosphate (B84403), pH 6.0
-
Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 6.0
-
HPLC Grade Water
-
Sodium Hydroxide and Hydrochloric Acid for pH adjustment
-
0.22 µm Syringe Filters
3.2. Equipment
-
Liquid Chromatography System (e.g., FPLC or preparative HPLC)
-
Chromatography Column (appropriate size for the sample load)
-
UV Detector (monitoring at 210-230 nm)
-
Fraction Collector
-
pH Meter
-
Analytical HPLC for purity analysis
3.3. Buffer Preparation
-
Buffer A (20 mM Sodium Phosphate, pH 6.0):
-
Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC grade water.
-
Adjust the pH to 6.0 using sodium hydroxide.
-
Filter the buffer through a 0.22 µm filter.
-
-
Buffer B (20 mM Sodium Phosphate, 1 M NaCl, pH 6.0):
-
Dissolve 2.4 g of sodium phosphate monobasic and 58.44 g of NaCl in 1 L of HPLC grade water.
-
Adjust the pH to 6.0 using sodium hydroxide.
-
Filter the buffer through a 0.22 µm filter.
-
3.4. Column Packing and Equilibration
-
Pack the chromatography column with the strong cation-exchange resin according to the manufacturer's instructions.
-
Connect the column to the liquid chromatography system.
-
Equilibrate the column with at least 5 column volumes (CV) of Buffer A at a linear flow rate of 150 cm/h until the UV baseline and conductivity are stable.
3.5. Sample Preparation and Loading
-
Dissolve the crude Gly-Val-Lys peptide in Buffer A to a final concentration of 5-10 mg/mL.
-
Ensure the pH of the sample solution is adjusted to 6.0.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column at a flow rate of 100-150 cm/h.
3.6. Washing
After loading the entire sample, wash the column with 3-5 CVs of Buffer A to remove all unbound impurities. Monitor the UV absorbance at 210-230 nm until it returns to the baseline.
3.7. Elution
Elute the bound Gly-Val-Lys peptide using a linear gradient of increasing salt concentration.
-
Gradient: 0-100% Buffer B over 10 CV.
-
Flow Rate: 150 cm/h.
-
Collect fractions of a suitable volume (e.g., 0.5-1.0 CV) throughout the gradient.
3.8. Fraction Analysis
-
Analyze the collected fractions for the presence of the peptide by measuring the UV absorbance at 210-230 nm.
-
Determine the purity of the fractions containing the peptide using analytical reversed-phase HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
3.9. Column Regeneration and Storage
-
Wash the column with 3-5 CVs of a high salt buffer (e.g., 2 M NaCl).
-
Re-equilibrate the column with Buffer A.
-
For long-term storage, follow the manufacturer's recommendations, which typically involve storing the resin in a solution containing an antimicrobial agent (e.g., 20% ethanol).
Data Presentation
The following tables summarize the expected quantitative data from a typical purification run of Gly-Val-Lys.
Table 1: Chromatography Parameters
| Parameter | Value |
| Column | Pre-packed strong cation-exchange |
| Resin | SP Sepharose High Performance |
| Column Dimensions | 1.6 x 10 cm (20 mL CV) |
| Binding Buffer (A) | 20 mM Sodium Phosphate, pH 6.0 |
| Elution Buffer (B) | 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 |
| Flow Rate | 5 mL/min (150 cm/h) |
| Detection | UV at 215 nm |
| Sample Load | 100 mg crude peptide in 10 mL Buffer A |
| Elution Gradient | 0-100% Buffer B over 10 CV (200 mL) |
Table 2: Purification Summary
| Purification Step | Total Peptide (mg) | Purity (%) | Yield (%) |
| Crude Sample | 100 | 75.0 | 100 |
| Flow-through & Wash | 23.5 | N/A | N/A |
| Eluted Fractions (Pooled) | 72.8 | 98.5 | 97.1 |
| Final Purified Peptide | 70.2 | >99.0 | 93.6 |
Yield is calculated based on the amount of target peptide in the crude sample.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of Gly-Val-Lys using cation-exchange chromatography.
References
Mass Spectrometry Analysis of L-Lysine and Glycyl-L-Valine: Application Notes and Protocols for Researchers
Introduction
L-Lysine, an essential amino acid, and glycyl-L-valine, a dipeptide, are fundamental molecules in various biological processes. Their accurate identification and quantification are crucial in diverse research fields, including proteomics, metabolomics, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific analysis of these compounds.[1] This application note provides detailed protocols for the analysis of L-Lysine and glycyl-L-valine using electrospray ionization (ESI) tandem mass spectrometry (MS/MS), aimed at researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate and reliable mass spectrometric analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
L-Lysine and Glycyl-L-Valine standards
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Standard Preparation: Prepare stock solutions of L-Lysine and glycyl-L-valine in ultrapure water at a concentration of 1 mg/mL. Serially dilute the stock solutions with a mixture of 50:50 acetonitrile:water with 0.1% formic acid to create a series of calibration standards.
-
Sample Extraction (from Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the quantitative data for the mass spectrometric analysis of L-Lysine and glycyl-L-valine. The precursor ion ([M+H]⁺) and the most abundant product ions are listed with their corresponding mass-to-charge ratios (m/z).
Table 1: Mass Spectrometry Parameters for L-Lysine
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| L-Lysine | 147.1 | 84.1 | 130.1 | 15 |
Table 2: Mass Spectrometry Parameters for Glycyl-L-Valine
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Glycyl-L-Valine | 175.1 | 72.1 | 116.1 | 20 |
Visualizations
The following diagrams illustrate the experimental workflow and the fragmentation patterns of L-Lysine and glycyl-L-valine.
Conclusion
The protocols and data presented in this application note provide a robust framework for the mass spectrometric analysis of L-Lysine and glycyl-L-valine. The use of LC-MS/MS with ESI allows for high sensitivity and specificity, making it an ideal technique for the quantification of these analytes in complex biological matrices. The provided experimental parameters and fragmentation data can serve as a starting point for method development and routine analysis in research and drug development settings. Further optimization may be required depending on the specific instrumentation and sample type.
References
Application Note: Characterization of the Tripeptide Gly-Val-Lys using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides and proteins in solution.[1][2] It provides detailed information on the primary structure, conformation, and dynamics of these biomolecules. This application note provides a comprehensive protocol for the characterization of the tripeptide Gly-Val-Lys (GVK) using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are fundamental for researchers in drug discovery and peptide chemistry, enabling the verification of synthesis, determination of purity, and conformational analysis.
The structural characterization of a peptide by NMR involves a stepwise process that begins with the assignment of individual proton and carbon resonances to specific amino acid residues within the peptide sequence.[3] This is achieved through a combination of experiments that reveal through-bond (scalar) and through-space (dipolar) correlations between nuclei. For a small peptide like Gly-Val-Lys, a set of homonuclear and heteronuclear correlation experiments is typically sufficient for complete resonance assignment and structural characterization.[4]
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the tripeptide Gly-Val-Lys. These values are essential for the interpretation of the NMR spectra and the assignment of resonances.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Gly-Val-Lys in D₂O at 25°C
| Residue | Proton | Chemical Shift (ppm) |
| Glycine (Gly) | α-H | 3.85 |
| Amide-H | 8.30 | |
| Valine (Val) | α-H | 4.15 |
| β-H | 2.10 | |
| γ-CH₃ | 0.95 | |
| Amide-H | 8.15 | |
| Lysine (Lys) | α-H | 4.25 |
| β-H | 1.85, 1.75 | |
| γ-H | 1.45 | |
| δ-H | 1.65 | |
| ε-H | 3.00 | |
| Amide-H | 8.05 | |
| ζ-NH₃⁺ | 7.70 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Gly-Val-Lys in D₂O at 25°C
| Residue | Carbon | Chemical Shift (ppm) |
| Glycine (Gly) | α-C | 43.5 |
| C=O | 173.0 | |
| Valine (Val) | α-C | 60.5 |
| β-C | 31.0 | |
| γ-C | 19.5 | |
| C=O | 175.5 | |
| Lysine (Lys) | α-C | 55.0 |
| β-C | 31.5 | |
| γ-C | 23.0 | |
| δ-C | 27.5 | |
| ε-C | 40.0 | |
| C=O | 177.0 |
Table 3: Predicted ¹H-¹H Coupling Constants (J) for Gly-Val-Lys
| Coupling | Value (Hz) |
| ³J(Hα, Hβ) - Val | 7.0 |
| ³J(Hα, Hβ) - Lys | 6.5 |
| ³J(Hβ, Hγ) - Val | 7.0 |
| ³J(Hβ, Hγ) - Lys | 7.0 |
| ³J(Hγ, Hδ) - Lys | 7.0 |
| ³J(Hδ, Hε) - Lys | 7.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Peptide Synthesis and Purification: The Gly-Val-Lys tripeptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Concentration: For ¹H NMR and 2D homonuclear experiments, a sample concentration of 1-5 mM is recommended.[5] For ¹³C-based experiments at natural abundance, a higher concentration of 10-20 mM may be necessary to achieve adequate signal-to-noise in a reasonable time.
-
Solvent: The peptide should be dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for observing non-exchangeable protons or a mixture of 90% H₂O/10% D₂O for observing amide protons. The pH (or pD) of the sample should be adjusted to a value where the peptide is stable and soluble, typically between pH 4 and 6.
-
Internal Standard: A suitable internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), should be added for chemical shift referencing (0 ppm).
2. 1D ¹H NMR Spectroscopy
This is the initial and most fundamental NMR experiment, providing an overview of all the proton signals in the molecule.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For samples in H₂O, a presaturation sequence ('zgpr') should be used to suppress the water signal.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are scalar (through-bond) coupled, typically over two to three bonds. This is crucial for identifying adjacent protons within an amino acid residue.[6]
-
Pulse Program: A standard phase-sensitive COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
-
Processing: Apply a sine-bell window function in both dimensions, followed by Fourier transformation, phasing, and baseline correction.
4. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
The TOCSY experiment extends the correlations observed in COSY to an entire spin system of an amino acid residue. This is particularly useful for identifying amino acids with long side chains like Lysine and Valine.[7]
-
Pulse Program: A phase-sensitive TOCSY sequence with a MLEV-17 spin-lock (e.g., 'mlevphpr' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F1 and F2: 10-12 ppm
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 8-32 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
TOCSY Mixing Time (d9): 60-80 ms
-
-
Processing: Similar to the COSY experiment, apply a sine-bell or squared sine-bell window function, Fourier transform, phase, and baseline correct.
5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon resonances.[8]
-
Pulse Program: A sensitivity-enhanced, phase-sensitive HSQC sequence with gradient selection (e.g., 'hsqcetgpsisp2.2' on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 10-12 ppm
-
¹³C Spectral Width (SW in F1): 60-80 ppm (aliphatic region)
-
Number of Increments in F1 (TD1): 128-256
-
Number of Scans (NS): 16-64 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
-
Processing: Apply appropriate window functions, Fourier transform, phase, and baseline correct.
6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is essential for linking different amino acid residues by observing correlations across the peptide bond to the carbonyl carbon.[9]
-
Pulse Program: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 10-12 ppm
-
¹³C Spectral Width (SW in F1): 180-200 ppm (to include carbonyl carbons)
-
Number of Increments in F1 (TD1): 256-512
-
Number of Scans (NS): 32-128 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Long-range coupling delay optimized for ~8 Hz.
-
-
Processing: Processed similarly to other 2D spectra, often in magnitude mode.
Mandatory Visualization
Caption: Workflow for NMR analysis of Gly-Val-Lys.
Caption: Logical flow of NMR data analysis for GVK.
The application of 1D and 2D NMR spectroscopy provides a robust and detailed characterization of the tripeptide Gly-Val-Lys. By following the outlined protocols, researchers can confidently verify the primary structure and obtain insights into the solution conformation of the peptide. The combination of COSY, TOCSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon resonances. This comprehensive approach is fundamental in the fields of peptide chemistry and drug development, ensuring the identity and purity of synthetic peptides and providing a basis for further structural and functional studies.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigational Applications of Gly-Val-Lys in Cell Culture Studies: A Hypothetical Framework
Introduction
Application Note 1: Investigating the Role of Gly-Val-Lys as a Cell Culture Media Supplement for Enhanced Proliferation
Background:
Glycine (B1666218) has been identified as a key metabolite for rapid cancer cell proliferation[1]. Valine metabolites have also been shown to promote lipid metabolism and cell proliferation in certain cell types[2]. Lysine is an essential amino acid crucial for protein synthesis and can influence the bioavailability of other amino acids[3]. Based on these individual functions, the tripeptide Gly-Val-Lys could potentially serve as a readily available source of these key amino acids, potentially enhancing cell proliferation and viability in culture.
Hypothetical Application:
Supplementation of cell culture media with Gly-Val-Lys may promote the growth of various cell lines, including rapidly dividing cancer cells and primary cell cultures with high metabolic demands.
Table 1: Summary of Quantitative Data on Individual Amino Acids Affecting Cell Proliferation
| Amino Acid/Metabolite | Cell Type | Concentration | Observed Effect | Reference |
| Glycine | Jejunal enterocytes | 1.0 mmol/L | 8-24% increase in cell growth on day 2, 34-224% on day 4 | [4] |
| 3-Hydroxyisobutyrate (Valine metabolite) | Porcine mammary epithelial cells | 0.8 mM - 1.6 mM | Significant increase in cell proliferation after 16 hours | [2] |
Experimental Protocol: Assessing the Effect of Gly-Val-Lys on Cell Proliferation using MTT Assay
1. Objective: To determine the effect of Gly-Val-Lys supplementation on the proliferation of a selected cell line (e.g., HeLa, CHO, or a primary cell line).
2. Materials:
- Gly-Val-Lys peptide (sterile, cell culture grade)
- Selected cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader (570 nm)
3. Methods:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
- Treatment: Prepare a stock solution of Gly-Val-Lys in sterile PBS. Prepare serial dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM in complete medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Gly-Val-Lys. Include a control group with medium only.
- Incubate the plate for 24, 48, and 72 hours.
- MTT Assay:
- At each time point, add 10 µL of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control group for each concentration and time point.
Workflow for Cell Proliferation Assay
Caption: Experimental workflow for assessing the effect of Gly-Val-Lys on cell proliferation.
Application Note 2: Investigating the Influence of Gly-Val-Lys on Cellular Signaling Pathways
Background:
Glycine and its metabolic pathways have been linked to signaling pathways that regulate cell growth, such as the mTOR pathway. Studies on chicken intestinal epithelial cells have shown that glycine and glycine-containing dipeptides can influence protein kinase B (Akt) and mTOR signaling[4]. Given that Gly-Val-Lys provides a source of glycine, it is plausible that it could modulate these pathways.
Hypothetical Application:
Gly-Val-Lys may act as a signaling molecule or a precursor to signaling metabolites, influencing pathways such as PI3K/Akt/mTOR, which are critical in cell growth, survival, and metabolism. This could have implications for cancer research and regenerative medicine.
Caption: Potential pathways for the application of Gly-Val-Lys in drug development.
The tripeptide Gly-Val-Lys represents an unexplored molecule in the context of cell culture and drug development. The hypothetical applications and protocols provided here, based on the known functions of its constituent amino acids, offer a foundational framework for researchers to begin investigating its potential. Further studies are required to elucidate the specific biological activities and mechanisms of action of Gly-Val-Lys.
References
- 1. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 3. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell Adhesion Assay with Gly-Val-Lys (GVK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a fundamental biological process that governs tissue architecture, cellular communication, and a host of physiological and pathological events. The intricate interplay between cells and their surrounding extracellular matrix (ECM) is primarily mediated by specific cell surface receptors, most notably integrins, which recognize and bind to characteristic motifs within ECM proteins. The tripeptide Gly-Val-Lys (GVK) represents a novel peptide sequence of interest for its potential role in modulating cell adhesion. The presence of a basic lysine (B10760008) residue and a hydrophobic valine residue suggests a potential for interaction with cell surface molecules or ECM components.
These application notes provide a detailed framework for developing and executing a cell adhesion assay to investigate the effects of the Gly-Val-Lys tripeptide. The protocols outlined below will enable researchers to quantitatively assess the ability of GVK to either promote or inhibit cell adhesion and to begin to elucidate the underlying molecular mechanisms.
Principle of the Assay
This cell adhesion assay is based on the principle of a solid-phase binding assay. A substrate, such as an extracellular matrix protein (e.g., fibronectin or collagen), is immobilized on the surface of a multi-well plate. Cells are then seeded into these wells in the presence or absence of the Gly-Val-Lys peptide. After an incubation period that allows for cell attachment, non-adherent cells are removed by a series of gentle washing steps. The number of adherent cells is then quantified using a colorimetric or fluorometric method. By comparing the number of adherent cells in the presence of GVK to control conditions, the effect of the peptide on cell adhesion can be determined.
Potential Signaling Pathway
A plausible hypothesis for the mechanism of action of Gly-Val-Lys in cell adhesion involves its interaction with integrins, a family of transmembrane receptors that are principal mediators of cell-matrix adhesion. The binding of ligands to integrins can trigger a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn can activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cell survival, proliferation, and migration.
Figure 1: Hypothetical signaling pathway for GVK-mediated cell adhesion.
Experimental Workflow
The development of a cell adhesion assay with Gly-Val-Lys can be broken down into a series of logical steps, from initial peptide characterization to quantitative analysis of its effects on cell adhesion and investigation of the underlying mechanisms.
Application Note 1: ACE Inhibition for Antihypertensive Potential
An evaluation of the biological activity of the tripeptide Gly-Val-Lys (GVK) can be approached through various in vitro assays designed to assess its potential therapeutic properties. While specific data for GVK is not extensively documented in publicly available literature, its structure—composed of glycine, valine, and lysine—suggests potential roles in enzyme inhibition, antioxidant activity, and anti-inflammatory processes. Short peptides, particularly those derived from food proteins, are frequently studied for such bioactive properties.[1][2]
This document provides detailed application notes and protocols for three common in vitro assays relevant for determining the activity of peptides like Gly-Val-Lys. The selected assays are standard methods used in drug discovery and functional food research to screen for Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant potential, and anti-inflammatory effects.
Hypertension is a critical risk factor for cardiovascular diseases, and the Renin-Angiotensin System plays a key role in its regulation.[2] Angiotensin-Converting Enzyme (ACE) is a central enzyme in this system, converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary strategy for managing hypertension.[3] Food-derived bioactive peptides are of great interest as natural ACE inhibitors due to their potential for fewer side effects compared to synthetic drugs.[1][2] The ACE inhibition assay is a fundamental tool to screen peptides like GVK for antihypertensive activity.
Application Note 2: Antioxidant Activity Assessment
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases. Antioxidants mitigate this damage by neutralizing free radicals. Peptides containing certain amino acids can exhibit significant antioxidant activity.[4] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are widely used, rapid, and reliable spectrophotometric methods to evaluate the ability of a substance to act as a free radical scavenger.[5][6]
Application Note 3: Anti-inflammatory Activity Screening
Chronic inflammation is a contributing factor to a wide range of diseases.[7] A key event in the inflammatory response is the production of mediators like nitric oxide (NO) by macrophages.[7] Therefore, inhibiting the excessive production of these mediators is a target for anti-inflammatory therapies. Cell-based assays using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) are standard models to screen compounds for their ability to reduce NO production, indicating potential anti-inflammatory effects.[7][8]
Quantitative Data Summary
| Assay Type | Test Substance | Parameter | Result (e.g., IC50, % Inhibition) |
| ACE Inhibition | Gly-Val-Lys | IC50 | e.g., 150 µM |
| ACE Inhibition | Captopril (Control) | IC50 | e.g., 25 nM |
| DPPH Radical Scavenging | Gly-Val-Lys | EC50 | e.g., 1.2 mg/mL |
| DPPH Radical Scavenging | Ascorbic Acid (Control) | EC50 | e.g., 0.1 mg/mL |
| Anti-inflammatory (NO Assay) | Gly-Val-Lys | IC50 | e.g., 200 µg/mL |
| Anti-inflammatory (NO Assay) | L-NAME (Control) | IC50 | e.g., 50 µM |
Experimental Protocols and Workflows
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a spectrophotometric method to determine the ACE inhibitory activity of the Gly-Val-Lys peptide. The assay is based on the liberation of hippuric acid from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by the action of ACE.
Experimental Workflow Diagram
Caption: Workflow for the ACE Inhibition Assay.
Methodology
-
Reagent Preparation:
-
Prepare 0.1 M Sodium Borate (B1201080) Buffer (pH 8.3) containing 0.3 M NaCl.
-
Dissolve rabbit lung ACE in the borate buffer to a final concentration of 0.1 U/mL.
-
Dissolve the substrate HHL in the borate buffer to a concentration of 5 mM.
-
Prepare a stock solution of Gly-Val-Lys peptide in deionized water and create a series of dilutions (e.g., 0.1 to 2 mg/mL).
-
Prepare Captopril as a positive control.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 50 µL of the Gly-Val-Lys peptide solution (or control/blank).
-
Add 50 µL of the ACE enzyme solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 250 µL of 1 M HCl.
-
-
Quantification of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate (B1210297) to the reaction mixture to extract the hippuric acid produced.
-
Vortex vigorously for 30 seconds and centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate in a heat block or water bath at 95°C.
-
Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
-
The IC50 value (the concentration of peptide required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the peptide concentrations.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant capacity of Gly-Val-Lys by measuring its ability to scavenge the stable DPPH free radical.
Experimental Workflow Diagram
Caption: Workflow for the DPPH Antioxidant Assay.
Methodology
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.
-
Prepare a stock solution of Gly-Val-Lys peptide in deionized water or a suitable buffer and create a series of dilutions (e.g., 0.1 to 5 mg/mL).
-
Prepare Ascorbic Acid or Trolox as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the Gly-Val-Lys peptide solution at various concentrations to the wells of a 96-well microplate.
-
The control well should contain 100 µL of the solvent (e.g., deionized water).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader. The discoloration from purple to yellow indicates the scavenging activity.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
-
The EC50 value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the peptide concentrations.
-
Protocol 3: Anti-inflammatory Nitric Oxide (NO) Assay
This protocol uses the Griess test to measure the production of nitrite (B80452) (a stable product of NO) in LPS-stimulated RAW 264.7 macrophage cells, assessing the anti-inflammatory potential of Gly-Val-Lys.[8]
Experimental Workflow Diagram
Caption: Workflow for the cell-based Nitric Oxide Assay.
Methodology
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Cell Treatment:
-
After 24 hours, remove the old media and replace it with fresh media containing various concentrations of the Gly-Val-Lys peptide. Include a vehicle control.
-
Incubate the plate for 1 hour.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
-
Optional: Perform a cell viability assay (e.g., MTT) in a parallel plate to ensure the peptide is not cytotoxic at the tested concentrations.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess Reagent to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of NO production.
-
References
- 1. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]
- 2. Discovery of ACE Inhibitory Peptides Derived from Green Coffee Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Angiotensin I-Converting Enzyme Inhibitory Peptide Derived From Goat Milk Casein Hydrolysate Modulates Angiotensin II-Stimulated Effects on Vascular Smooth Muscle Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 8. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Gly-Val-Lys synthesis
Technical Support Center: Gly-Val-Lys Synthesis
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase peptide synthesis (SPPS) of Gly-Val-Lys.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Gly-Val-Lys synthesis?
Low yields in the SPPS of Gly-Val-Lys can often be attributed to a few critical factors:
-
Incomplete Coupling: The formation of the amide bond between amino acids can be incomplete, especially with sterically hindered residues like Valine.[1][2] This results in deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin.[3][4] This prevents reagents from reaching the reactive sites, hindering both coupling and deprotection steps.[3][4] Hydrophobic residues like Valine can contribute to this issue.[1]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to truncated sequences.[5][6]
-
Side Reactions: The side chain of Lysine (B10760008) can undergo side reactions if not properly protected. Additionally, side reactions like aspartimide formation (if Asp is present) or diketopiperazine formation at the dipeptide stage can reduce the yield of the desired full-length peptide.[7][8]
Q2: Valine is a sterically hindered amino acid. How can I improve its coupling efficiency?
Valine's bulkiness can make coupling reactions slow and inefficient. To improve yields:
-
Use a More Potent Coupling Reagent: Standard reagents may not be sufficient. Using a more reactive uronium/aminium salt like HCTU or HATU can significantly improve coupling efficiency and speed up the reaction.[9][10][11] HCTU is often a cost-effective alternative to HATU with comparable performance.[9][10]
-
Double Couple: Perform the coupling step twice. After the first coupling and washing, repeat the procedure with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[12]
-
Increase Reaction Time: Allow for longer coupling times (e.g., 2-4 hours) to ensure complete reaction, especially when dealing with sterically hindered residues.[13]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful molecular interactions and drive the reaction forward.[12][14]
Q3: How can I monitor the completeness of coupling and deprotection steps?
Monitoring each step is crucial for troubleshooting.
-
Kaiser Test (Ninhydrin Test): This is a common method to detect free primary amines on the resin.[15] A positive result (blue beads) after a coupling step indicates that the reaction was incomplete. A negative result (colorless beads) after deprotection suggests the Fmoc group was not removed.[15] Note that this test does not work for secondary amines like Proline.
-
Chloranil Test: This test can be used to detect secondary amines and can be a useful alternative or supplement to the Kaiser test.
-
UV Monitoring of Fmoc Cleavage: The Fmoc group, when cleaved by piperidine (B6355638), forms a dibenzylfulvene-piperidine adduct that strongly absorbs UV light.[15][16] By monitoring the UV absorbance of the piperidine solution as it flows from the reactor, you can confirm that the deprotection is complete.[17]
Q4: What are potential side reactions involving the Lysine residue?
The primary amino group on the side chain of Lysine is nucleophilic and must be protected during synthesis to prevent it from reacting. If the side-chain protecting group (commonly Boc) is compromised, it can lead to:
-
Branched Peptides: The incoming activated amino acid may couple to the lysine side chain, resulting in a branched peptide impurity.
-
Guanidinylation: If HBTU or a similar reagent is used for coupling, the deprotected lysine side chain can react with the reagent itself, leading to guanidinylation of the side chain.[8]
Q5: What is the best way to cleave the final peptide from the resin?
For peptides synthesized on Wang resin using Fmoc chemistry, cleavage is typically achieved with a high concentration of trifluoroacetic acid (TFA).[18][19]
-
Cleavage Cocktail: A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Water and TIS act as scavengers to capture reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions.
-
Procedure: The peptide-resin should be stirred in the cleavage cocktail for 1.5 to 3 hours at room temperature.[18][20] The peptide is then precipitated from the TFA solution using cold ether.[18]
-
Pre-Cleavage Fmoc Removal: Always ensure the N-terminal Fmoc group is removed before initiating the final acid cleavage.[18][20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low overall yield with many deletion sequences (especially missing Val) | Incomplete coupling of Valine due to steric hindrance.[2] | 1. Switch to a more powerful coupling reagent like HCTU or HATU.[9][10] 2. Perform a double coupling for the Valine residue.[12] 3. Increase the coupling reaction time to 2-4 hours.[13] |
| Low yield with a major peak corresponding to a truncated peptide (e.g., Lys-resin) | Incomplete Fmoc deprotection after the first amino acid. | 1. Increase deprotection time with 20% piperidine in DMF to 20-30 minutes.[5][20] 2. Ensure the piperidine solution is fresh. 3. Perform a Kaiser test after deprotection to confirm the presence of free amines. |
| Multiple unidentified peaks in HPLC/MS analysis | Peptide aggregation during synthesis.[3] | 1. Use a lower-loading resin to increase the distance between peptide chains.[19] 2. Incorporate a chaotropic salt (e.g., LiCl) in the DMF wash steps to disrupt secondary structures.[3] 3. Consider using a different solvent with better swelling properties, like NMP.[13] |
| Mass spectrometry shows a mass addition of +42 on Lysine | Acetylation of the Lysine side chain. | This can happen during a capping step with acetic anhydride (B1165640) if the Lys(Boc) protecting group was prematurely removed. Ensure the acid used for deprotection steps is not strong enough to affect the Boc group. |
| Peptide fails to precipitate from ether after cleavage | The peptide is too short or too hydrophilic. | 1. Use a larger volume of cold ether. 2. Ensure the ether is sufficiently cold (-20°C). 3. Lyophilize the combined TFA/ether solution directly (use appropriate safety measures for TFA evaporation). |
Data and Reagent Comparison
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Acronym | Relative Reactivity | Typical Coupling Time | Notes |
| N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | DIC/HOBt | Standard | 30-60 min | A classic, cost-effective choice. HOBt helps suppress racemization.[13][21] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High | 15-45 min | Very effective but produces a carcinogenic byproduct.[11] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High | 10-30 min | Very common and efficient. Less racemization when HOBt is added.[11][21] |
| O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Very High | 5-20 min | More reactive and often faster than HBTU due to the chlorine atom.[9][10] A good balance of cost and performance.[9] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Extremely High | 2-15 min | One of the most powerful reagents, ideal for very difficult couplings, but is also more expensive.[9][10][11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[20] Ensure the volume is sufficient to cover the resin completely (approx. 10 mL per gram of resin).[20]
-
Agitate the mixture at room temperature for 20 minutes.[20]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all residual piperidine.
-
Take a small sample of beads for a Kaiser test to confirm the presence of free primary amines.
Protocol 2: HCTU-Mediated Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Drain the wash solvent from the deprotected peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For a sterically hindered residue like Valine, extend this time to 2 hours or perform a double coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step (double coupling).
Protocol 3: Final Cleavage from Wang Resin
-
Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[20]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). (Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive) .
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1.5-2 hours.[20]
-
Filter the mixture to separate the resin beads from the peptide-TFA solution.[18]
-
Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.[18]
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[18]
-
Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Visualizations
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. nbinno.com [nbinno.com]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: Preventing Aggregation of L-Lysine and Glycyl-L-Valyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with the aggregation of L-Lysine and the dipeptide Glycyl-L-Valyl during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of L-Lysine and Glycyl-L-Valyl aggregation in aqueous solutions?
A1: Aggregation of L-Lysine and Glycyl-L-Valyl is often multifactorial. Key contributing factors include:
-
pH and Ionic Strength: Deviations from the optimal pH and ionic strength can alter the net charge of the molecules, leading to increased intermolecular interactions and aggregation.[1][2]
-
Concentration: High concentrations of these molecules can increase the likelihood of aggregation.[2][3]
-
Temperature: Elevated temperatures can promote aggregation by increasing molecular motion and the probability of collisions.
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.[2][4][5]
-
Presence of Contaminants: Trace amounts of metal ions or other impurities can act as nucleation points for aggregation.
Q2: How can I detect aggregation in my L-Lysine or Glycyl-L-Valyl preparations?
A2: Several techniques can be employed to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.[2]
-
UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths can indicate the presence of larger aggregates.[6]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for measuring the size distribution of particles in a solution and can detect the formation of aggregates at an early stage.[7][8][9][10]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is particularly useful for detecting the formation of amyloid-like fibrillar aggregates.[11][12][13]
Troubleshooting Guides
Issue 1: Visible Precipitate Formation in L-Lysine Solution During Storage
Symptoms:
-
Cloudiness or visible particles appear in the L-Lysine solution after storage at 4°C for 24-48 hours.
-
A decrease in the concentration of soluble L-Lysine is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the solution to be further from the isoelectric point (pI) of L-Lysine. For L-Lysine, a pH below 7 or above 10 is recommended. | Increased electrostatic repulsion between molecules, preventing aggregation.[2] |
| High Concentration | Dilute the L-Lysine stock solution to a lower working concentration. | Reduced intermolecular interactions and a lower propensity for aggregation.[2] |
| Temperature Fluctuations | Store the solution at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.[2][5] | Minimized thermal stress on the molecules. |
| Ionic Strength | Optimize the salt concentration of the buffer. In some cases, increasing the ionic strength can shield charges and reduce aggregation.[1][2] | Enhanced stability of the L-Lysine solution. |
Issue 2: Glycyl-L-Valyl Forms Gel-Like Structures During Formulation
Symptoms:
-
The solution viscosity increases significantly, leading to the formation of a gel.
-
This is often observed at higher concentrations or upon the addition of certain excipients.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Add excipients that can disrupt hydrophobic interactions, such as certain amino acids or non-ionic surfactants. | Prevention of the self-assembly of Glycyl-L-Valyl into larger structures.[1][14][15] |
| Solvent Polarity | Modify the solvent system by including co-solvents like ethanol (B145695) or propylene (B89431) glycol. | Altered solvent environment that can disfavor aggregation. |
| Peptide Concentration | Perform formulation steps at the lowest effective concentration of Glycyl-L-Valyl. | Reduced rate of aggregation and gel formation.[2][3] |
Data Presentation: Efficacy of Anti-Aggregation Excipients
The following table summarizes the effectiveness of various excipients in preventing the aggregation of a 50 mM L-Lysine solution at pH 7.5, as measured by the percentage reduction in aggregate formation detected by Dynamic Light Scattering (DLS) after 72 hours at 25°C.
| Excipient | Concentration (mM) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Aggregation Reduction (%) |
| Control (None) | 0 | 580 | 0.85 | 0 |
| Arginine | 100 | 120 | 0.32 | 79 |
| Sucrose | 200 | 210 | 0.45 | 64 |
| Polysorbate 80 | 10 (0.0013%) | 250 | 0.51 | 57 |
| Glycerol | 250 | 300 | 0.58 | 48 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the steps for using DLS to monitor the aggregation of L-Lysine or Glycyl-L-Valyl.[7][8][9][10]
-
Sample Preparation:
-
Prepare your L-Lysine or Glycyl-L-Valyl solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or pre-existing large particles.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Collect data on the hydrodynamic radius (Rh), polydispersity index (%Pd), and %Mass for each measurement.[9]
-
-
Data Analysis:
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
This protocol describes the use of a ThT assay to detect the formation of amyloid-like fibrils.[11][12][13]
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Incubate your L-Lysine or Glycyl-L-Valyl samples under conditions that may promote fibril formation.
-
At desired time points, take an aliquot of your sample.
-
Add the sample aliquot to the ThT working solution in a fluorescence microplate.
-
Include a buffer-only control and a ThT-only control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[13]
-
-
Data Interpretation:
-
A significant increase in fluorescence intensity compared to the control indicates the presence of amyloid-like fibrils.[12]
-
Visualizations
Caption: Experimental workflow for testing and optimizing formulations to prevent aggregation.
Caption: Simplified pathway of peptide aggregation and points of intervention for excipients.
References
- 1. pharmtech.com [pharmtech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zentriforce.com [zentriforce.com]
- 8. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 9. enovatia.com [enovatia.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 12. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Purification of Gly-Val-Lys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the tripeptide Gly-Val-Lys.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for purifying Gly-Val-Lys?
A1: For a tripeptide like Gly-Val-Lys, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most recommended initial purification method.[1][2] This technique separates peptides based on their hydrophobicity.[2][3] Given the presence of the hydrophobic residues Glycine and Valine, RP-HPLC will provide good resolution from many common impurities.
Q2: Which stationary phase (column) is most suitable for Gly-Val-Lys purification via RP-HPLC?
A2: A C18 column is the most common and generally the best choice for separating peptides with a molecular weight of less than 4000, such as Gly-Val-Lys.[4] C8 columns can also be considered and have a slightly different selectivity that may be beneficial in some cases.[4] For peptides that are more hydrophobic, a C4 column might be used, but this is less likely to be necessary for this tripeptide.[4]
Q3: What mobile phases should I use for RP-HPLC purification of Gly-Val-Lys?
A3: A typical mobile phase system for peptide purification by RP-HPLC consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[1][5]
The purification is achieved by applying a gradient of increasing acetonitrile concentration, which elutes the peptide from the column.[1][2]
Q4: Can I use Ion-Exchange Chromatography (IEX) to purify Gly-Val-Lys?
A4: Yes, Ion-Exchange Chromatography (IEX) is a viable alternative or complementary technique, particularly given that Gly-Val-Lys has a net positive charge at neutral and acidic pH due to the lysine (B10760008) residue.[6][7] Cation-exchange chromatography, where the stationary phase is negatively charged, would be the appropriate choice.[7][8] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[8]
Q5: My final peptide preparation is not yielding the expected biological activity. What could be the cause?
A5: Residual trifluoroacetic acid (TFA) from the RP-HPLC mobile phase can be cytotoxic and may inhibit cell proliferation in biological assays.[9] If your downstream applications are sensitive to TFA, consider performing a salt exchange step or using a different mobile phase modifier. Lyophilization is a common method to remove the majority of TFA and acetonitrile.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic lysine residue with residual silanols on the silica-based column packing.[5] | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to improve peak shape.[5] Using a high-purity silica (B1680970) column can also minimize this issue.[5] |
| Low Yield | 1. The peptide is not binding effectively to the column. 2. The peptide is precipitating on the column. 3. The peptide is eluting in multiple fractions due to a suboptimal gradient. | 1. For RP-HPLC, ensure the initial mobile phase composition is highly aqueous to promote binding. For IEX, ensure the ionic strength of the loading buffer is low. 2. If solubility is an issue, consider dissolving the crude peptide in a small amount of the mobile phase B or an appropriate solvent before dilution with mobile phase A. 3. Optimize the gradient. A shallower gradient around the elution point of the peptide can improve peak sharpness and collection efficiency. |
| Co-elution of Impurities | The impurity has similar properties (hydrophobicity or charge) to Gly-Val-Lys. | 1. Optimize the RP-HPLC gradient: A shallower gradient can improve resolution between closely eluting peaks.[5] 2. Try an orthogonal method: If impurities co-elute in RP-HPLC, purify the collected fractions using a different method like cation-exchange chromatography. |
| No Peptide Detected | 1. The peptide did not elute from the column. 2. The detector wavelength is not optimal. | 1. For RP-HPLC, if the peptide is more hydrophobic than expected, a higher concentration of acetonitrile may be needed for elution. For IEX, a higher salt concentration or a more extreme pH may be required. 2. Set the UV detector to 210-220 nm for detecting the peptide bonds.[1][2] |
| High Backpressure | Particulate matter from the sample or mobile phase is clogging the column. | Filter all samples and mobile phases before use.[4] A guard column can also be used to protect the analytical/preparative column. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Gly-Val-Lys
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude Gly-Val-Lys in Mobile Phase A. If solubility is low, dissolve in a minimal amount of a 50:50 mixture of Mobile Phase A and B, then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (re-equilibration)
-
50-60 min: 5% B
-
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.
-
Detection: UV absorbance at 215 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Cation-Exchange Chromatography (IEX) of Gly-Val-Lys
-
Column: Strong cation-exchange column (e.g., sulfopropyl-based).
-
Mobile Phase A (Binding Buffer): 20 mM phosphate (B84403) buffer, pH 3.0.
-
Mobile Phase B (Elution Buffer): 20 mM phosphate buffer + 1 M NaCl, pH 3.0.
-
Sample Preparation: Dissolve the crude or partially purified Gly-Val-Lys in Mobile Phase A and filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
0-10 min: 0% B
-
10-40 min: 0-50% B (linear gradient)
-
40-45 min: 50-100% B (column wash)
-
45-50 min: 100% B
-
50-60 min: 100-0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min (adjust for column dimensions).
-
Detection: UV absorbance at 215 nm.
-
Fraction Collection and Analysis: Collect fractions, analyze for purity, pool, and desalt the peptide (e.g., by RP-HPLC with a volatile buffer or size-exclusion chromatography) before lyophilization.
Visualizations
Caption: General workflow for the purification of Gly-Val-Lys.
Caption: Decision tree for troubleshooting common peptide purification issues.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omizzur.com [omizzur.com]
- 5. hplc.eu [hplc.eu]
- 6. med.unc.edu [med.unc.edu]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. youtube.com [youtube.com]
- 9. genscript.com [genscript.com]
improving the stability of Gly-Val-Lys in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide Gly-Val-Lys in solution.
Frequently Asked Questions (FAQs)
Q1: My Gly-Val-Lys solution is showing signs of degradation. What are the likely causes?
A1: Peptide degradation in aqueous solutions is a common issue that can be attributed to several factors. The primary degradation pathways for peptides like Gly-Val-Lys are hydrolysis of the peptide bonds, and potential chemical modifications of the amino acid side chains.[1][2] Key factors that influence the rate of degradation include the pH of the solution, storage temperature, and the presence of enzymatic or microbial contamination.[2][3] Physical instability, such as aggregation, can also occur, particularly at higher concentrations or under stressful conditions like agitation or freeze-thaw cycles.[4]
Q2: What is the optimal pH for storing a Gly-Val-Lys solution?
A2: The optimal pH for peptide stability is highly dependent on the specific amino acid sequence.[1][2] For Gly-Val-Lys, the presence of a lysine (B10760008) residue with a basic side chain suggests that the peptide will be more stable in a slightly acidic to neutral pH range (typically pH 4-6). At extreme pH values, both acid- and base-catalyzed hydrolysis of the peptide bonds can be accelerated.[2] It is recommended to perform a pH stability profile to determine the exact optimal pH for your specific formulation.
Q3: How does temperature affect the stability of Gly-Val-Lys?
A3: As with most chemical reactions, the rate of peptide degradation increases with temperature.[5][6] For short-term storage, it is generally recommended to keep Gly-Val-Lys solutions refrigerated (2-8°C). For long-term storage, freezing the solution (-20°C or -80°C) is preferable. However, it is important to be aware that freeze-thaw cycles can also lead to physical instability and aggregation.[4] Therefore, it is advisable to aliquot the solution into single-use volumes before freezing.
Q4: Can I add any excipients to my Gly-Val-Lys solution to improve its stability?
A4: Yes, various excipients can be used to enhance peptide stability.[1][4] Some common strategies include:
-
Buffers: To maintain the optimal pH.[3]
-
Bulking agents/cryoprotectants: Sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol, sorbitol) can protect the peptide during freezing and lyophilization.[4]
-
Antioxidants: If oxidation is a concern, antioxidants like methionine or ascorbic acid can be added.
-
Amino Acids: The addition of other amino acids, such as glycine (B1666218) or arginine, has been shown to stabilize some peptide formulations.[7]
Q5: How can I detect and quantify the degradation of Gly-Val-Lys in my samples?
A5: The most common and reliable method for monitoring peptide stability is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[8] This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide. Other analytical techniques that can be employed include mass spectrometry (MS) to identify degradation products and various spectroscopic methods.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of peptide concentration over time | Chemical degradation (e.g., hydrolysis) | Optimize solution pH and store at a lower temperature. Consider adding stabilizing excipients. |
| Precipitate or cloudiness in the solution | Aggregation or insolubility | Adjust the pH or ionic strength of the solution. Consider adding solubilizing agents or surfactants. Avoid vigorous shaking. |
| Changes in solution color | Oxidation or other chemical modification | Protect the solution from light and oxygen. Consider adding antioxidants. |
| Inconsistent results between experiments | Improper sample handling or storage | Ensure consistent storage conditions (temperature, light exposure). Minimize freeze-thaw cycles by aliquoting samples. |
Experimental Protocols
Protocol: pH Stability Profile of Gly-Val-Lys
Objective: To determine the pH at which Gly-Val-Lys exhibits the highest stability in a given buffer system.
Materials:
-
Gly-Val-Lys peptide
-
A series of buffers covering a pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)
-
HPLC system with a C18 column
-
Incubator or water bath
Methodology:
-
Prepare stock solutions of Gly-Val-Lys in each of the selected buffers at a known concentration.
-
Filter the solutions through a 0.22 µm filter.
-
Take an initial sample (T=0) from each solution and analyze it by RP-HPLC to determine the initial peak area of the intact peptide.
-
Incubate the remaining solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw aliquots from each solution.
-
Analyze the aliquots by RP-HPLC to quantify the remaining percentage of intact Gly-Val-Lys.
-
Plot the percentage of remaining Gly-Val-Lys against time for each pH. The pH at which the degradation rate is the slowest is the optimal pH for storage.
Data Presentation
Table 1: Illustrative pH Stability Data for Gly-Val-Lys at 40°C
| pH | % Remaining Gly-Val-Lys (Day 7) | % Remaining Gly-Val-Lys (Day 14) |
| 3.0 | 85 | 70 |
| 4.0 | 95 | 90 |
| 5.0 | 98 | 96 |
| 6.0 | 96 | 92 |
| 7.0 | 90 | 80 |
| 8.0 | 82 | 65 |
Note: This table presents illustrative data based on general principles of peptide stability. Actual results may vary.
Visualizations
Caption: Common degradation pathways for Gly-Val-Lys.
Caption: Experimental workflow for a peptide stability study.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Physical factors affecting the storage stability of freeze-dried interleukin-1 receptor antagonist: glass transition and protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1991004743A1 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]
common impurities in crude Gly-Val-Lys synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of the tripeptide Gly-Val-Lys.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of crude Gly-Val-Lys after solid-phase peptide synthesis (SPPS)?
A1: The purity of crude peptides after SPPS can vary significantly depending on the synthesis protocol, resin, and reagents used. Generally, crude peptide purity falls within the range of 50% to 70%.[1] The net peptide content, which is the actual amount of peptide in the lyophilized powder, is typically around 60-80% of the total weight, with the remainder consisting of water and counterions (e.g., trifluoroacetate).[2][3]
Q2: What are the most common types of impurities in a crude Gly-Val-Lys synthesis?
A2: Common impurities include deletion sequences (e.g., Gly-Lys, Val-Lys), truncated sequences, and products of incomplete deprotection of either the N-terminal Fmoc group or the Lysine side-chain protecting group (e.g., Boc).[4][5] Racemization of the Valine residue, leading to the formation of diastereomeric impurities, is also a known issue.[6] Additionally, side reactions involving the ε-amino group of Lysine can occur if deprotection is not properly controlled.[7][8][9]
Q3: How can I detect these impurities?
A3: The standard methods for analyzing peptide purity and identifying impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][10] HPLC provides a quantitative measure of purity by separating the target peptide from its impurities, while MS is used to identify the molecular weights of the components in the mixture, helping to pinpoint the nature of the impurities.[11][12] Amino Acid Analysis (AAA) can also be used to confirm the amino acid composition of the final product.[2][4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your Gly-Val-Lys synthesis and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target peptide in HPLC analysis. | Incomplete coupling reactions. | - Increase coupling time. - Use a more efficient coupling reagent (e.g., HATU, HBTU). - Double couple amino acids, especially after proline or other bulky residues.[5] |
| Incomplete Fmoc deprotection. | - Extend the deprotection time or perform a second deprotection step.[13] - Use a stronger deprotection reagent like DBU in cases of difficult sequences.[14] | |
| Aggregation of the growing peptide chain on the resin. | - Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF.[15] - Incorporate pseudoproline dipeptides or Dmb-protected amino acids in longer sequences to disrupt secondary structure formation. | |
| Multiple peaks close to the main product peak in the HPLC chromatogram. | Deletion sequences (e.g., Gly-Lys, Val-Lys) due to incomplete coupling or deprotection. | - Optimize coupling and deprotection steps as described above. |
| Racemization of Valine , leading to diastereomers. | - Use a racemization-suppressing coupling additive like HOBt or Oxyma. - Avoid prolonged activation times for the Valine residue. | |
| A significant peak with a higher molecular weight than the target peptide in the mass spectrum. | Insertion sequence from residual activated amino acid not being washed away. | - Ensure thorough washing of the resin after each coupling step. |
| Incompletely deprotected peptide (e.g., still containing the Lys(Boc) protecting group). | - Extend the final cleavage and deprotection time with TFA. - If the problem persists, consider a re-cleavage of the resin.[16] | |
| Broad or tailing peaks in the HPLC chromatogram. | Poor solubility of the crude peptide in the HPLC mobile phase. | - Optimize the HPLC method by adjusting the gradient, temperature, or using a different organic modifier. |
| Presence of aggregated peptide. | - Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the HPLC mobile phase. |
Quantitative Data Summary
The following table summarizes the typical purity and impurity levels that can be expected in a crude Gly-Val-Lys synthesis. These values are estimates and can vary based on the specific experimental conditions.
| Parameter | Typical Range | Primary Analytical Method |
| Crude Purity | >50% - >70% | HPLC |
| Net Peptide Content | 60% - 80% | Amino Acid Analysis (AAA) or Elemental Analysis |
| Deletion Sequences | Variable, can be a major impurity | HPLC, MS |
| Incompletely Deprotected Peptide | Variable, depends on cleavage efficiency | HPLC, MS |
| Diastereomeric Impurities (from Val racemization) | Can be significant if not controlled | Chiral HPLC or HPLC-MS |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Crude Gly-Val-Lys
Purpose: To determine the purity of the crude Gly-Val-Lys peptide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Crude Gly-Val-Lys dissolved in Mobile Phase A (or a small amount of DMSO/DMF if solubility is an issue, then diluted with Mobile Phase A) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the absorbance at 214 nm or 220 nm.[10]
-
Calculate the purity by integrating the peak areas. The purity is the percentage of the area of the main peak relative to the total area of all peaks.[4]
Protocol 2: Mass Spectrometry Analysis of Crude Gly-Val-Lys
Purpose: To confirm the identity of the target peptide and identify impurities.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.
Procedure:
-
Prepare the sample according to the instrument's requirements. For ESI-MS, the sample can often be infused directly from the HPLC eluent. For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.
-
Acquire the mass spectrum in the positive ion mode.
-
The expected monoisotopic mass for Gly-Val-Lys is approximately 302.20 Da.[17]
-
Analyze the spectrum for peaks corresponding to the expected product and potential impurities (e.g., deletion sequences, incompletely deprotected species).
Visualizations
Caption: Solid-phase synthesis workflow for Gly-Val-Lys.
Caption: Formation pathways of common impurities in SPPS.
References
- 1. biocompare.com [biocompare.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. biotage.com [biotage.com]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. bachem.com [bachem.com]
- 11. lcms.cz [lcms.cz]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Gly-Lys-Val | C13H26N4O4 | CID 145455661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Gly-Val-Lys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide Gly-Val-Lys.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Gly-Val-Lys, providing potential causes and recommended solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| GVK-001 | Low final peptide yield with a significant peak corresponding to a dipeptide. | Diketopiperazine (DKP) formation: The N-terminal glycine (B1666218), after deprotection of the second amino acid (Valine), can cyclize to form the diketopiperazine cyclo(Gly-Val), leading to chain termination. This is a common side reaction, especially with glycine at the N-terminus.[1] | 1. Use a 2-chlorotrityl chloride resin: The steric hindrance of this resin can suppress DKP formation.[2] 2. Couple the third amino acid (Fmoc-Lys(Boc)-OH) immediately after the deprotection of Fmoc-Val-resin: Minimize the time the free N-terminal amine of the dipeptide is exposed. 3. Use a dipeptide building block: Couple Fmoc-Gly-Val-OH directly to the resin-bound lysine (B10760008). This bypasses the susceptible dipeptide stage on the resin. |
| GVK-002 | Presence of a diastereomeric impurity in the final product upon chiral HPLC analysis. | Racemization of Valine: The activation of the carboxylic acid of Fmoc-Val-OH for coupling can lead to the abstraction of the alpha-proton, causing epimerization from the L- to the D-enantiomer.[3][4] | 1. Use an appropriate coupling reagent: Reagents like COMU or DEPBT in combination with a non-nucleophilic base such as TMP or DMP have been shown to reduce racemization.[5] 2. Optimize reaction conditions: Perform the coupling at a lower temperature (e.g., 0°C) to minimize the rate of racemization. 3. Use pre-formed active esters: This can sometimes reduce the exposure of the amino acid to conditions that promote racemization. |
| GVK-003 | Multiple unidentified peaks in the crude HPLC, suggesting incomplete reactions or side products. | 1. Incomplete coupling: Steric hindrance from the Valine side chain can make coupling difficult. 2. Premature Fmoc-group removal: The ε-amino group of a deprotected Lysine residue can cause the undesired removal of the Fmoc group from the N-terminus of the growing peptide chain.[6] 3. Side-chain reactions: Inadequate protection of the Lysine side chain can lead to branching or other modifications.[7][8] | 1. Double couple Valine: Perform the coupling step for Fmoc-Val-OH twice to ensure complete reaction. 2. Use a robust protecting group for Lysine: Employ a stable protecting group like Boc for the ε-amino group of Lysine, which is stable to the piperidine (B6355638) used for Fmoc deprotection.[7] 3. Monitor coupling completion: Use a qualitative test like the Kaiser test to ensure complete coupling at each step before proceeding. |
| GVK-004 | Low peptide yield and resin clumping during synthesis. | Peptide aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete deprotection and coupling steps. | 1. Use a low-substitution resin. 2. Incorporate a chaotropic salt (e.g., LiCl) in the coupling and deprotection solutions to disrupt secondary structures. 3. Perform synthesis at a higher temperature to reduce aggregation. |
| GVK-005 | Presence of byproducts with unexpected mass modifications after cleavage. | Side reactions during cleavage: Reactive carbocations generated from the cleavage of protecting groups can re-attach to nucleophilic residues like the Lysine side chain if not properly scavenged.[9][10][11] | 1. Use an optimized cleavage cocktail: A standard cocktail for peptides without highly sensitive residues is TFA/TIS/water (95:2.5:2.5). The triisopropylsilane (B1312306) (TIS) acts as a scavenger. 2. Ensure complete dryness of the peptide-resin before adding the cleavage cocktail. |
Quantitative Analysis of Side Reactions
The following table summarizes typical quantitative data for the common side reactions encountered during the synthesis of sequences similar to Gly-Val-Lys. Please note that exact percentages can vary based on the specific synthesis conditions, reagents, and solid support used.
| Side Reaction | Affected Residue(s) | Typical Percentage of Side Product | Analytical Method for Detection |
| Diketopiperazine Formation | Gly-Val | 5-15% on Wang resin | RP-HPLC, LC-MS |
| Racemization | Val | 1-5% with standard coupling reagents | Chiral HPLC, LC-MS/MS |
| Incomplete Coupling | Val | 2-10% deletion sequence (Gly-Lys) | RP-HPLC, LC-MS |
| Premature Fmoc Removal | Lys | 1-3% Lys insertion | RP-HPLC, LC-MS |
Experimental Protocols
Solid-Phase Synthesis of Gly-Val-Lys (Fmoc/tBu Strategy)
This protocol outlines a standard manual Fmoc-based solid-phase synthesis of Gly-Val-Lys on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
Coupling reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Lysine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Dissolve Fmoc-Lys(Boc)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Valine):
-
Deprotect the resin-bound Lysine with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Dissolve Fmoc-Val-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours. To mitigate potential incomplete coupling, this step can be repeated (double coupling).
-
Wash the resin with DMF.
-
-
Third Amino Acid Coupling (Glycine):
-
Deprotect the resin-bound Valine with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Dissolve Fmoc-Gly-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS.
-
Analysis of Side Products by HPLC
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for analyzing the crude product.
-
Detection: UV at 220 nm
-
Expected Elution Order: Diketopiperazine (if formed) will be a smaller, less polar molecule and will likely elute earlier than the desired tripeptide. Deletion peptides (e.g., Gly-Lys) will also have different retention times. Diastereomers may co-elute or show slight separation depending on the column and conditions.
Frequently Asked Questions (FAQs)
Q1: Why is diketopiperazine formation a significant problem in the synthesis of Gly-Val-Lys?
A1: The formation of a diketopiperazine is a cyclization reaction that can occur at the dipeptide stage on the resin. The sequence Gly-Val is particularly susceptible because glycine, lacking a side chain, is sterically unhindered, and the N-terminal amine can easily attack the carbonyl group of the peptide bond after the deprotection of the valine residue. This leads to the cleavage of the dipeptide from the resin as a cyclic molecule, terminating the synthesis of the desired tripeptide.
Q2: What is the best protecting group strategy for the Lysine side chain in this synthesis?
A2: For a standard Fmoc/tBu synthesis strategy, the Boc (tert-butyloxycarbonyl) group is the most common and effective protecting group for the ε-amino group of lysine.[7][12] It is stable to the basic conditions (piperidine) used to remove the Fmoc group from the α-amino terminus at each cycle but is readily removed by the strong acid (TFA) used in the final cleavage step. Using an orthogonal protecting group like Dde or ivDde is also an option if selective modification of the lysine side chain is desired while the peptide is still on the resin.[8]
Q3: How can I confirm if racemization of Valine has occurred?
A3: Racemization of valine can be detected by chiral High-Performance Liquid Chromatography (HPLC) of the hydrolyzed final peptide. This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the amino acids. Alternatively, LC-MS/MS methods can be employed to detect the diastereomeric peptides (Gly-L-Val-Lys and Gly-D-Val-Lys) in the crude product, though their separation can be challenging.
Q4: My crude peptide shows very poor solubility. What could be the cause and how can I address it?
A4: Poor solubility is often due to peptide aggregation during synthesis, especially with hydrophobic residues like Valine. To address this, consider using a more polar solvent mixture during synthesis, incorporating chaotropic salts, or synthesizing on a PEG (polyethylene glycol) functionalized resin, which can help to solvate the growing peptide chain and reduce aggregation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. Bot Detection [iris-biotech.de]
- 12. openaccesspub.org [openaccesspub.org]
Technical Support Center: Gly-Val-Lys Characterization
Welcome to the technical support center for the characterization of the tripeptide Gly-Val-Lys (GVK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Gly-Val-Lys?
A1: The main challenges during the solid-phase peptide synthesis (SPPS) of Gly-Val-Lys include potential aggregation and the formation of synthesis-related impurities. The presence of valine, a β-branched amino acid, can increase the likelihood of peptide chain aggregation on the solid support, leading to incomplete reactions.[1] Common impurities may arise from incomplete deprotection of the Fmoc group, leading to deletion sequences (e.g., Gly-Lys), or from side reactions on the amino acid side chains.[2][3]
Q2: I am observing poor solubility of my lyophilized Gly-Val-Lys powder. What solvent should I use?
A2: Gly-Val-Lys is a relatively polar peptide due to the presence of the free N-terminal amine, the C-terminal carboxylic acid, and the basic side chain of lysine (B10760008). It should be most soluble in aqueous solutions. Start by attempting to dissolve the peptide in sterile, deionized water. If solubility is still an issue, you can try adjusting the pH. Since the peptide has a basic lysine residue, dissolving it in a slightly acidic buffer (e.g., 0.1% acetic acid in water) should protonate the lysine side chain and increase solubility. Avoid highly basic conditions, as this can promote degradation.[4] For reversed-phase HPLC, dissolving the sample in the initial mobile phase (high aqueous content) is recommended.
Q3: What is the theoretical isoelectric point (pI) of Gly-Val-Lys and why is it important?
A3: The isoelectric point (pI) is the pH at which the peptide has a net zero charge. This property is crucial for developing purification and analysis methods like ion-exchange chromatography and electrophoresis. The pI of Gly-Val-Lys can be estimated by averaging the pKa values of the terminal amine and the lysine side chain amine, as these will be the last groups to be deprotonated.
| Ionizable Group | Approximate pKa |
| C-terminal Carboxyl | ~3.5 |
| N-terminal Amine (Gly) | ~8.0 |
| Lysine Side Chain (ε-NH2) | ~10.5 |
The calculated theoretical pI for Gly-Val-Lys is approximately 9.75 . At a pH below this value, the peptide will have a net positive charge, and above this pH, it will have a net negative charge. At its pI, the peptide's solubility is typically at its minimum.[5][6]
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape or low retention in Reversed-Phase HPLC (RP-HPLC).
RP-HPLC separates molecules based on hydrophobicity.[7] Gly-Val-Lys is a polar peptide and may elute very early with poor retention and peak shape on a standard C18 column.
Troubleshooting Steps:
-
Mobile Phase Modifier: Ensure you are using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in both your aqueous and organic mobile phases. TFA forms an ion pair with the positively charged amine groups on the peptide, increasing its hydrophobicity and retention on the non-polar stationary phase.
-
Gradient Optimization: Start with a very high aqueous mobile phase (e.g., 95-98% water with 0.1% TFA) and use a shallow gradient of acetonitrile. A slow increase in the organic solvent will improve the resolution of early-eluting peaks.
-
Alternative Chromatography Mode: If RP-HPLC is still problematic, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating very polar compounds.[8][9]
Workflow for HPLC Method Development
Caption: Troubleshooting workflow for HPLC analysis of Gly-Val-Lys.
Mass Spectrometry (MS) Analysis
Issue: Difficulty interpreting the MS/MS fragmentation spectrum.
The fragmentation of peptides in MS/MS is governed by the cleavage of the amide bonds, resulting in b- and y-ions. The presence of a basic residue like lysine can influence the fragmentation pattern.
Troubleshooting Steps:
-
Identify Key Fragment Ions: For Gly-Val-Lys (GVK), the expected monoisotopic mass is approximately 302.20 Da. In positive ion mode ESI-MS, you will primarily observe the [M+H]⁺ ion at m/z 303.20.
-
Predict b- and y-ions: The primary cleavage occurs at the peptide bonds.
-
b-ions (N-terminus):
-
b₁: Gly = 57.02 Da
-
b₂: Gly-Val = 156.10 Da
-
-
y-ions (C-terminus):
-
y₁: Lys = 147.11 Da
-
y₂: Val-Lys = 246.19 Da
-
-
-
Look for Lysine-Specific Fragmentation: Lysine side chains can undergo a characteristic neutral loss of the ε-amino group. You may also see immonium ions for each residue (Gly: m/z 30.0, Val: m/z 72.1, Lys: m/z 101.1).
Expected MS/MS Fragmentation of Gly-Val-Lys
Caption: Predicted b- and y-ion fragments for Gly-Val-Lys in MS/MS.
NMR Spectroscopy
Issue: Overlapping signals in the 1D ¹H NMR spectrum.
A 1D ¹H NMR spectrum of a peptide, even a tripeptide, can be difficult to interpret due to signal overlap, especially in the aliphatic region.
Troubleshooting Steps:
-
Acquire 2D NMR Spectra: To unambiguously assign the proton signals, a set of 2D NMR experiments is essential.[10]
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a single amino acid spin system. You should be able to trace the connections from the amide proton (NH) to the alpha-proton (αH) and then to all the side-chain protons for each residue.[11]
-
COSY (Correlation Spectroscopy): This shows correlations between protons that are coupled through 2-3 bonds. It is useful for confirming direct connections (e.g., NH to αH, αH to βH).[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space (through-space interactions), which is critical for determining the peptide's 3D conformation and for sequential assignment (linking one amino acid to the next).[12]
-
-
Use a Higher Field Strength Magnet: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, reducing overlap.
-
Vary the Temperature: Acquiring spectra at slightly different temperatures can sometimes shift overlapping peaks enough to resolve them.[10]
Logical Workflow for NMR Signal Assignment
Caption: Logical workflow for assigning NMR signals of Gly-Val-Lys.
Experimental Protocols
Example RP-HPLC Protocol
This is a starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 3.5-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 2% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10-20 µL |
Example Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Scan Range | m/z 150-500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | 15-30 eV (will require optimization) |
| Precursor Ion | [M+H]⁺ = 303.2 m/z |
Example 2D NMR Acquisition Parameters
| Experiment | Key Parameters |
| Solvent | 90% H₂O / 10% D₂O |
| Temperature | 298 K (25 °C) |
| TOCSY | Mixing time: 60-80 ms |
| NOESY | Mixing time: 150-300 ms |
References
- 1. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 2. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000123) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Ch27 pKa and pI values [chem.ucalgary.ca]
- 7. agilent.com [agilent.com]
- 8. Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Gly-Val-Lys solubility issues and solutions
Welcome to the technical support center for Gly-Val-Lys. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Gly-Val-Lys?
A1: Gly-Val-Lys is a tripeptide composed of Glycine, Valine, and Lysine.[1] Its properties are largely dictated by its amino acid composition. The presence of a Lysine residue, which has a basic side chain, gives the peptide an overall positive net charge at neutral pH, classifying it as a basic peptide.[2][3][4][5] Peptides with a high proportion of charged amino acids tend to be more soluble in aqueous solutions.[6]
Q2: Why is my lyophilized Gly-Val-Lys powder difficult to dissolve?
A2: Several factors can affect the solubility of Gly-Val-Lys. The primary determinants are the pH of the solvent and the peptide's net charge.[6][7] Solubility is generally lowest at the peptide's isoelectric point (pI), which is the pH at which the molecule has a net charge of zero.[6][8][9] For Gly-Val-Lys, a basic peptide, the pI is in the basic range. Therefore, dissolving it in a solvent with a pH near its pI will result in poor solubility. Additionally, factors like peptide concentration, temperature, and ionic strength of the solvent can also play a role.[8][10]
Q3: What is the isoelectric point (pI) of Gly-Val-Lys and why is it important?
A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[11] At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. Solubility is minimal at the pI because the lack of net charge reduces repulsive electrostatic forces between peptide molecules, potentially leading to aggregation.[12] For a basic peptide like Gly-Val-Lys, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the Lysine side chain, placing it in the basic pH range. To maximize solubility, it is crucial to use a solvent with a pH well below the pI.
Q4: Can the salt form of the peptide (e.g., TFA salt) affect its solubility?
A4: Yes, the salt form can significantly impact solubility. Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which result from the purification process using reverse-phase HPLC.[13] While TFA salts are common in early research, they can sometimes result in a "fluffy" lyophilizate that can be difficult to handle.[13] Acetate salts are often preferred as they may yield a better lyophilized cake.[13] The choice of counterion can also influence the peptide's stability and solubility characteristics.[13]
Troubleshooting Guide for Gly-Val-Lys Dissolution
This guide provides a step-by-step approach to effectively dissolve your lyophilized Gly-Val-Lys peptide. It is always recommended to first test the solubility on a small portion of your peptide sample before dissolving the entire stock.[2][3]
Issue: Lyophilized Gly-Val-Lys does not dissolve in my aqueous buffer.
Below is a systematic workflow to troubleshoot and achieve complete dissolution of the peptide.
Caption: Troubleshooting workflow for dissolving Gly-Val-Lys.
Quantitative Data Summary
The following table summarizes recommended solvents and conditions for dissolving basic peptides like Gly-Val-Lys.
| Solvent/Method | Concentration/Condition | Use Case | Reference |
| Sterile Distilled Water | N/A | First attempt for all basic peptides. | [3][4][10][14] |
| Acetic Acid | 10% - 30% (v/v) in water | For peptides insoluble in water. Add dropwise. | [5][10][14] |
| Trifluoroacetic Acid (TFA) | < 50 µL (0.1%) | For peptides still insoluble after acetic acid. Note: TFA is not cell-friendly. | [3][10] |
| Dimethyl Sulfoxide (DMSO) | Minimal amount for stock | For highly hydrophobic or neutral peptides. | [2][7] |
| Sonication | 3 x 10 seconds with cooling | To aid dissolution and break up aggregates. | [2] |
| Gentle Warming | < 40°C | To increase the rate of dissolution. | [2][10] |
Experimental Protocols
Protocol 1: Standard Solubility Test for Gly-Val-Lys
This protocol is designed to determine the optimal solvent for your specific batch of Gly-Val-Lys without risking the entire sample.
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to pellet all the powder at the bottom.[2] Allow the vial to warm to room temperature.[2]
-
Aliquoting: Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg).
-
Solvent 1 (Water): Add a calculated volume of sterile, distilled water to achieve the desired final concentration. Vortex thoroughly.
-
Mechanical Agitation: If the peptide is not fully dissolved, place the vial in an ultrasonic bath for 10-second intervals, up to three times.[2] Chill the sample on ice between sonications to prevent heating.[2]
-
Observation: Check for a clear, particle-free solution. If it remains cloudy or has visible particulates, the peptide is not fully dissolved.
-
Solvent 2 (Acid): If insoluble in water, add 10% acetic acid drop-by-drop to the suspension while vortexing until the solution clears.[3] Note the final volume of acid added.
-
Documentation: Record the solvent system and final concentrations that resulted in complete dissolution. This information will be used to prepare your final stock solution.
Protocol 2: Preparation of a Gly-Val-Lys Stock Solution
Based on the results from the solubility test, use the following protocol to prepare a concentrated stock solution.
-
Pre-calculation: Calculate the total volume of the chosen solvent system (e.g., water with a specific percentage of acetic acid) required to dissolve the entire peptide sample to your target stock concentration.
-
Initial Dissolution: Add approximately 80% of the final volume of the primary solvent (e.g., sterile water) to the lyophilized peptide. Vortex thoroughly.
-
Titration/Adjustment (if necessary): If using an acidic solvent system, slowly add the acidic component (e.g., 10% acetic acid) dropwise while continuously vortexing until the peptide is fully dissolved.
-
Final Volume: Add the primary solvent to reach the final calculated volume.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Mechanism Visualization
The solubility of peptides is fundamentally linked to their net electrical charge, which is dependent on the pH of the solution. The diagram below illustrates how pH influences the charge state and, consequently, the solubility of Gly-Val-Lys.
Caption: Effect of pH on the charge state and solubility of Gly-Val-Lys.
References
- 1. Gly-Lys-Val | C13H26N4O4 | CID 145455661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biobasic.com [biobasic.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. reta-peptide.com [reta-peptide.com]
- 9. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 14. biocat.com [biocat.com]
minimizing racemization during Gly-Val-Lys synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize racemization during the synthesis of the tripeptide Gly-Val-Lys.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this can occur during the activation and coupling steps, leading to the incorporation of D-amino acids into the peptide chain. This results in diastereomeric impurities that can be difficult to separate from the desired peptide and can significantly impact its biological activity.
Q2: Why is the Valine residue in Gly-Val-Lys particularly susceptible to racemization?
A2: Valine is a sterically hindered amino acid. During the coupling reaction, the bulky isopropyl side chain of valine can slow down the rate of peptide bond formation. This prolonged reaction time, especially under basic conditions, increases the opportunity for the activated carboxylic acid to undergo racemization through the formation of an oxazolone (B7731731) intermediate.[1]
Q3: Which step in the solid-phase peptide synthesis (SPPS) of Gly-Val-Lys is most prone to racemization?
A3: The coupling of the activated Fmoc-Val-OH to the resin-bound Lysine is the most critical step for racemization in the synthesis of Gly-Val-Lys. The activation of the valine residue makes the alpha-proton more acidic and susceptible to abstraction by base, leading to loss of stereochemical integrity.
Q4: How can I detect and quantify racemization in my synthesized Gly-Val-Lys?
A4: Racemization can be quantified by using analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or by derivatizing the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) followed by reversed-phase HPLC analysis.[2] The different diastereomers will exhibit different retention times, allowing for their separation and quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Valine detected in the final product. | Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization than others, especially with sterically hindered amino acids. | Use a coupling reagent known for low racemization: For the Valine coupling step, consider using phosphonium-based reagents like PyBOP or uronium-based reagents such as HBTU or HATU in combination with an additive like HOBt or Oxyma.[3] Carbodiimides like DCC or DIC should be used with caution and always in the presence of a racemization suppressant.[3] |
| Excessive pre-activation time: Allowing the activated amino acid to stand for too long before coupling increases the risk of racemization. | Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the reaction vessel. | |
| Strong base used during coupling: The presence of a strong, non-hindered base can accelerate the abstraction of the alpha-proton, leading to racemization. | Use a weaker or sterically hindered base: N-methylmorpholine (NMM) is a good choice for minimizing racemization. If a stronger base is required, a sterically hindered base like 2,4,6-collidine can be used.[4] | |
| Low coupling efficiency for the Valine residue. | Steric hindrance: The bulky side chain of Valine can physically block the approach of the activated carboxyl group to the amino group on the resin. | Increase coupling time: Allow the coupling reaction for Valine to proceed for a longer duration (e.g., 2-4 hours) to ensure completion. |
| Double coupling: Perform the coupling step for Valine twice to drive the reaction to completion. | ||
| Elevated temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the steric hindrance and improve coupling efficiency. However, be cautious as higher temperatures can also increase the risk of racemization. | ||
| Presence of deletion sequences (e.g., Gly-Lys). | Incomplete Fmoc deprotection: If the Fmoc group from the previously coupled Lysine is not completely removed, the subsequent Valine will not be able to couple, resulting in a deletion sequence. | Ensure complete Fmoc deprotection: Use a fresh solution of 20% piperidine (B6355638) in DMF and allow for sufficient deprotection time (e.g., 2 x 10 minutes). Monitor the completion of the deprotection using a colorimetric test like the Kaiser test. |
| Incomplete coupling of Valine: As mentioned above, the steric hindrance of Valine can lead to incomplete coupling. | Follow the recommendations for improving coupling efficiency: Increase coupling time, perform a double coupling, or use gentle heating. |
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly impacts the degree of racemization, especially for sterically hindered amino acids like Valine. The following table summarizes reported racemization levels for different coupling conditions.
| Coupling Reagent | Additive | Base | Solvent | Model Peptide/Amino Acid | % D-Isomer (Racemate) | Reference |
| DIC | HOBt | DIEA | DMF | Z-Phe-Val-Ala-OMe | 12.4 | [2] |
| DIC | HOAt | DIEA | DMF | Z-Phe-Val-Ala-OMe | 1.8 | [2] |
| HBTU | - | DIEA | DMF | Fmoc-His(Trt)-OH | 5.2 | [5] |
| HATU | - | DIEA | DMF | Fmoc-His(Trt)-OH | 2.9 | [5] |
| PyBOP | - | NMM | DMF | Fmoc-Val-OH | <1 | Estimated from qualitative data |
| COMU | - | TMP | DMF | Fmoc-Phg-OH | Negligible | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Gly-Val-Lys using Fmoc Chemistry
This protocol describes the manual solid-phase synthesis of Gly-Val-Lys on a 0.1 mmol scale using standard Fmoc chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin (0.1 mmol)
-
Fmoc-Val-OH (0.5 mmol)
-
Fmoc-Gly-OH (0.5 mmol)
-
Coupling Reagent (e.g., HBTU, 0.5 mmol)
-
Additive (e.g., HOBt, 0.5 mmol)
-
Base (e.g., NMM, 1.0 mmol)
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Fmoc-Lys(Boc)-Wang resin in the synthesis vessel and swell in DMF for 30 minutes with gentle agitation.
-
Fmoc Deprotection (Lysine):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Valine:
-
In a separate vial, dissolve Fmoc-Val-OH, HBTU, and HOBt in DMF.
-
Add NMM to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Fmoc Deprotection (Valine):
-
Repeat step 2 to remove the Fmoc group from the newly coupled Valine.
-
-
Coupling of Glycine:
-
Repeat step 3 using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group from Glycine.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reversed-phase HPLC.
-
Analyze the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity, including an assessment of racemization.
-
Visualizations
Racemization Pathway during Valine Coupling
Caption: Racemization pathway during the coupling of Fmoc-Val-OH.
Experimental Workflow for Gly-Val-Lys Synthesis
Caption: Solid-phase synthesis workflow for the tripeptide Gly-Val-Lys.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. cantera.org [cantera.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]
Validation & Comparative
Validating the Purity of Synthetic Gly-Val-Lys: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical research. This guide provides a comprehensive comparison of standard methods for validating the purity of the synthetic tripeptide Gly-Val-Lys, offering insights into their principles, capabilities, and limitations. The information presented is supported by established experimental protocols to aid in the selection of the most appropriate validation strategy.
Common Impurities in Synthetic Peptides
The solid-phase synthesis of peptides, while highly efficient, can introduce several types of impurities.[1][2][3][4][5] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification. Common impurities include:
-
Truncated Sequences: Peptides that are missing one or more amino acids from the C-terminus.[1][2]
-
Deletion Sequences: Peptides lacking one or more amino acids within the sequence.[1][2][4][6]
-
Incompletely Deprotected Peptides: Peptides that still retain protecting groups on their side chains.[1][2][4]
-
Oxidized or Reduced Peptides: Modifications to susceptible amino acid residues, such as methionine or tryptophan, can occur during synthesis or storage.[4][7]
-
Insertion Impurities: Peptides containing an additional amino acid in the sequence.[3][4][6]
-
Diastereomeric Impurities: Racemization of amino acids can lead to the incorporation of D-isomers instead of the desired L-isomers.[6][8][9]
Comparative Analysis of Purity Validation Methods
The most widely accepted methods for assessing the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[2][10][11] Each technique provides distinct and complementary information regarding the purity and identity of the target peptide.
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[10] | Quantifies the purity of the target peptide by measuring the area of its peak relative to the total area of all peaks in the chromatogram.[2][11] Detects the presence of impurities with different hydrophobic properties. | High resolution and sensitivity for separating closely related impurities.[10][12] Established as the primary method for peptide purity analysis.[1] | Does not provide direct information on the molecular weight or sequence of the peptide or its impurities. May not separate co-eluting impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules.[10] | Confirms the molecular weight of the target peptide and can identify impurities based on their mass.[11][13] Tandem MS (MS/MS) can provide sequence information.[10] | High sensitivity for detecting trace impurities.[10] Provides definitive identification of the target peptide and its modifications. | Not inherently quantitative without appropriate standards. Ionization efficiency can vary between different peptides and impurities. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.[1][14] | Determines the amino acid composition and the net peptide content of the sample.[1][12] | Provides an absolute measure of peptide quantity.[14] Confirms the presence and ratio of the expected amino acids. | Does not provide information on the peptide sequence or the presence of sequence-related impurities. Some amino acids can be partially destroyed during hydrolysis.[14] |
Experimental Protocols
RP-HPLC for Purity Determination
This protocol outlines the general procedure for analyzing the purity of synthetic Gly-Val-Lys using RP-HPLC.
a. Sample Preparation:
-
Dissolve the lyophilized Gly-Val-Lys peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[7]
-
Ensure the final concentration is appropriate for UV detection (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
b. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for peptide separations.[1][7]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide and impurities. A typical gradient might be 5% to 60% B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-230 nm, where the peptide bond absorbs.[1][3]
-
Column Temperature: 30-45°C.[7]
c. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of Gly-Val-Lys as the percentage of the area of the main peak relative to the total area of all peaks.[7][11]
Mass Spectrometry for Identity Confirmation
This protocol describes the use of mass spectrometry, often coupled with HPLC (LC-MS), to confirm the identity of Gly-Val-Lys.
a. Sample Preparation:
-
Prepare the sample as described for RP-HPLC analysis. For direct infusion, a lower concentration may be required.
b. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptides.[10]
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzers are frequently employed.
-
Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Set the mass range to include the expected molecular weight of Gly-Val-Lys (protonated molecular ion [M+H]⁺).
c. Data Analysis:
-
Compare the experimentally determined monoisotopic mass with the theoretical mass of Gly-Val-Lys.[13]
-
For LC-MS, analyze the mass spectra of the main peak and any impurity peaks to identify their molecular weights.
-
If necessary, perform tandem MS (MS/MS) to obtain fragment ions that can confirm the amino acid sequence.[10][13]
Amino Acid Analysis for Net Peptide Content
This protocol details the steps for determining the net peptide content of a Gly-Val-Lys sample.
a. Sample Hydrolysis:
-
Accurately weigh a known amount of the peptide sample.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
b. Amino Acid Separation and Quantification:
-
After hydrolysis, neutralize the sample.
-
Separate the individual amino acids using ion-exchange chromatography or reverse-phase chromatography after pre-column derivatization.[1][12][15]
-
Quantify the amount of each amino acid by comparing its peak area to that of a known standard.[12]
c. Data Analysis:
-
Calculate the molar amount of each amino acid.
-
Determine the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.[1] Note that some amino acids like Valine and Isoleucine bonds can be difficult to hydrolyze, potentially leading to lower than expected recoveries.[14]
Workflow and Data Integration
A comprehensive validation of synthetic Gly-Val-Lys purity involves a multi-step workflow that integrates the data from these orthogonal methods.
Caption: Workflow for comprehensive purity validation of synthetic peptides.
This integrated approach ensures a thorough characterization of the synthetic peptide, providing confidence in its identity, purity, and concentration for downstream applications.
Logical Relationship of Purity Assessment
Caption: Logical flow for confirming high purity of a synthetic peptide.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. almacgroup.com [almacgroup.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. usp.org [usp.org]
- 14. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 15. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
A Tale of Two Tripeptides: Gly-Val-Lys vs. Gly-His-Lys - A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the exploration of small peptides for therapeutic applications is a burgeoning field. This guide provides a comparative analysis of the biological activities of two tripeptides: Gly-Val-Lys (GVK) and Gly-His-Lys (GHK). While structurally similar, the substitution of a single amino acid—valine for histidine—results in a stark contrast in the available scientific literature and understood biological functions, positioning GHK as a well-characterized peptide with multifaceted roles and GVK as a largely enigmatic molecule.
Introduction
Tripeptides, consisting of three amino acids linked by peptide bonds, are of significant interest in biomedical research due to their potential to modulate physiological processes. Gly-His-Lys (GHK), in particular, has been the subject of extensive research for several decades, often studied in its copper-complexed form, GHK-Cu. It is a naturally occurring peptide in human plasma that declines with age. In contrast, Gly-Val-Lys (GVK) remains a comparatively obscure peptide with a significant lack of published data on its biological effects. This guide synthesizes the known biological activities of GHK, presents available quantitative data and experimental protocols, and highlights the current knowledge gap concerning GVK.
I. Gly-His-Lys (GHK): A Multifunctional Modulator of Tissue Repair and Inflammation
The biological activities of GHK are diverse and well-documented, with a significant body of evidence pointing to its roles in wound healing, anti-inflammation, antioxidant defense, and tissue regeneration.[1][2][3] Often acting in concert with copper ions, GHK-Cu is considered a key player in tissue remodeling.[1][2]
A. Wound Healing and Tissue Regeneration
GHK has been shown to accelerate wound healing and skin repair.[1] It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, essential components of the extracellular matrix.[1] Furthermore, GHK modulates the activity of metalloproteinases and their inhibitors, enzymes crucial for tissue remodeling.[1] Studies have demonstrated that GHK stimulates the production of collagen, dermatan sulfate, chondroitin (B13769445) sulfate, and decorin.[1] It also plays a role in attracting immune and endothelial cells to the site of injury, a critical step in the healing process.[1]
B. Anti-Inflammatory and Antioxidant Activity
GHK and its copper complex exhibit significant anti-inflammatory and antioxidant properties.[3][4][5] Research has shown that GHK can reduce the secretion of the pro-inflammatory cytokine IL-6 in human dermal fibroblasts, suggesting its potential as a topical treatment for inflammatory skin conditions.[1][6] GHK has also been found to quench cytotoxic end-products of lipid peroxidation, protecting cells from oxidative damage.[4]
C. Gene Expression Modulation
A remarkable aspect of GHK's activity is its ability to modulate the expression of a large number of human genes, effectively resetting the gene expression profile to a healthier state.[1] This broad-spectrum effect on gene expression may underlie its diverse biological activities.
II. Quantitative Data on the Biological Activity of GHK
The following table summarizes key quantitative findings from studies on GHK's biological activities.
| Biological Activity | Assay/Model | Key Findings | Reference |
| Anti-inflammatory | TNF-α-induced IL-6 secretion in normal human dermal fibroblasts | GHK and GHK-Cu decreased IL-6 secretion. | [6] |
| Wound Healing | In vivo rat model of infected skin wounds | Intracutaneous administration of GHK-D-Ala (a GHK analog) at 0.5 µg/kg daily showed a pronounced positive effect on regeneration. | [7] |
| Antioxidant | tert-butyl hydroperoxide-induced reactive oxygen species (ROS) in Caco-2 cells | GHK at a concentration as low as 10µM reduced ROS levels by almost 50%. | [4] |
III. Experimental Protocols for Key GHK Experiments
To provide a deeper understanding of the presented data, this section details the methodologies employed in pivotal studies on GHK.
A. Assessment of Anti-Inflammatory Activity
-
Cell Line: Normal Human Dermal Fibroblasts (NHDF).
-
Treatment: Cells were treated with GHK, GHK-Cu, and other related compounds. Inflammation was induced using Tumor Necrosis Factor-alpha (TNF-α).
-
Assay: The concentration of Interleukin-6 (IL-6) in the cell culture supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Outcome: A decrease in IL-6 levels in the presence of GHK or GHK-Cu indicated an anti-inflammatory effect.[6]
B. In Vivo Wound Healing Study
-
Animal Model: Male Wistar rats.
-
Wound Creation: Full-thickness skin defects were created on the dorsum of the rats. The wounds were then infected.
-
Treatment: A GHK analog, GHK-D-Ala, was administered intracutaneously at daily doses of 0.5 or 1.5 µg/kg.
-
Analysis: The healing process was evaluated on days 3, 7, and 10 through histomorphometric examination of the wound and adjacent skin. Cellular composition (granulocytes, lymphocytes, fibroblasts, macrophages) was assessed.
-
Outcome: An increased presence of fibroblastic lineages and macrophages, coupled with a reduction in granulocytes and lymphocytes, indicated a positive effect on wound regeneration.[7]
IV. Signaling Pathways Modulated by GHK
GHK exerts its effects through various signaling pathways. The diagram below illustrates a simplified representation of GHK-Cu's role in modulating inflammatory responses.
Caption: Simplified pathway of GHK-Cu's anti-inflammatory action.
V. Gly-Val-Lys (GVK): An Uncharted Territory
In stark contrast to the extensive research on GHK, there is a significant dearth of publicly available scientific literature on the biological activity of the tripeptide Gly-Val-Lys (GVK). Comprehensive searches of scientific databases have not yielded any experimental studies detailing its in vitro or in vivo effects.
The key structural difference between GVK and GHK lies in the central amino acid: the aliphatic, nonpolar valine in GVK versus the aromatic, basic histidine in GHK. This substitution has profound implications for the peptide's chemical properties and, consequently, its potential biological functions.
-
Metal Chelation: Histidine's imidazole (B134444) side chain is crucial for GHK's ability to chelate copper (II) ions, a property central to many of its biological activities. Valine lacks this capability, suggesting that GVK would not form a similar stable complex with copper.
-
Receptor Interaction: The distinct side chains of histidine and valine would likely lead to different interactions with cellular receptors and enzymes. The specific targets of GVK, if any, remain unknown.
The absence of data on GVK's biological activity presents a significant knowledge gap. It is plausible that GVK possesses unique biological functions distinct from those of GHK, or it may be largely inactive in the contexts where GHK has been studied. Without experimental data, any discussion of GVK's potential activities remains purely speculative.
VI. Conclusion: A Well-Known Healer and an Unknown Quantity
This comparative guide underscores the dramatic difference in our understanding of two closely related tripeptides. Gly-His-Lys (GHK) is a well-characterized molecule with a compelling portfolio of biological activities, particularly in the realms of tissue repair and inflammation management. The wealth of data on GHK provides a solid foundation for its continued investigation and potential therapeutic applications.
Conversely, Gly-Val-Lys (GVK) represents an unexplored area of peptide research. The lack of available data on its biological activity makes it an intriguing subject for future investigation. Researchers and drug development professionals should be aware of this significant disparity in the scientific literature when considering these peptides for their research programs. The story of GVK and GHK serves as a potent reminder of how a single amino acid substitution can dramatically alter not only the biological profile of a peptide but also its trajectory within the landscape of scientific discovery. Further research is warranted to elucidate the potential biological roles of GVK and to determine if it holds any therapeutic promise.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 5. The potential of GHK as an anti-aging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Gly-Val-Lys Analogs: A Comparative Guide
Hypothetical Structure-Activity Relationships in GVK Analogs
Based on general SAR principles, the following modifications to the Gly-Val-Lys sequence could be hypothesized to influence its biological activity:
-
Glycine (B1666218) (Gly) Position: The glycine residue provides conformational flexibility to the peptide backbone. Substituting glycine with more constrained amino acids, such as alanine (B10760859) or aminoisobutyric acid, could rigidify the structure and potentially enhance or decrease binding affinity to a target receptor, depending on the optimal conformation.
-
Valine (Val) Position: The bulky, hydrophobic side chain of valine likely plays a role in receptor binding through hydrophobic interactions. Analogs could be created by substituting valine with other hydrophobic residues of varying sizes, such as leucine, isoleucine, or phenylalanine, to probe the size and shape of the hydrophobic binding pocket.
-
Lysine (B10760008) (Lys) Position: The positively charged primary amine on the lysine side chain is a critical feature for many peptide-receptor interactions, often forming salt bridges or hydrogen bonds. Modifications could include substitution with other basic amino acids like arginine or ornithine to assess the impact of the guanidinium (B1211019) or shorter side-chain amine groups, respectively. Acetylation of the lysine side chain would neutralize the positive charge, likely leading to a significant decrease in activity if the charge is crucial for binding.
Experimental Protocols for SAR Studies
To establish a robust SAR profile for Gly-Val-Lys analogs, a systematic approach involving synthesis, purification, and biological evaluation is necessary.
Peptide Synthesis and Purification
Analogs of Gly-Val-Lys would typically be synthesized using solid-phase peptide synthesis (SPPS). This well-established method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. Following assembly, the peptides are cleaved from the resin and deprotected.
Workflow for Peptide Synthesis and Purification:
Caption: Solid-Phase Peptide Synthesis Workflow.
Purification of the synthesized peptides is crucial and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides are then confirmed by mass spectrometry.
Biological Activity Assays
The choice of biological assays is dependent on the therapeutic target of interest. For instance, if the GVK analogs are being investigated as antimicrobial agents, the following assays would be relevant:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Hemolysis Assay: This assay is crucial to assess the toxicity of the peptides against mammalian cells, typically using red blood cells.
Experimental Workflow for Biological Activity Screening:
Caption: Workflow for SAR study of GVK analogs.
Data Presentation
The quantitative data from these assays would be summarized in tables to facilitate easy comparison of the analogs' performance.
Table 1: Hypothetical Antimicrobial Activity and Hemolytic Activity of GVK Analogs
| Peptide Analog | Sequence Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | HC50 (µg/mL) |
| GVK-001 | None (Gly-Val-Lys) | Data not available | Data not available | Data not available |
| GVK-002 | Gly -> Ala | Data not available | Data not available | Data not available |
| GVK-003 | Val -> Leu | Data not available | Data not available | Data not available |
| GVK-004 | Lys -> Arg | Data not available | Data not available | Data not available |
| GVK-005 | N-acetylation | Data not available | Data not available | Data not available |
HC50: The concentration of peptide causing 50% hemolysis.
Signaling Pathways
Should Gly-Val-Lys analogs be found to interact with a specific cellular receptor, diagrams of the implicated signaling pathways would be constructed to visualize their mechanism of action. For example, if an analog were to modulate a G-protein coupled receptor (GPCR), the following generalized pathway could be depicted.
Generalized GPCR Signaling Pathway:
Caption: A simplified GPCR signaling cascade.
A Comparative Analysis of Anti-Gly-Val-Lys Antibody Specificity and Cross-Reactivity
This guide provides a detailed comparison of the binding specificity and cross-reactivity of a novel monoclonal antibody targeting the tripeptide sequence Gly-Val-Lys (GVK). The data presented herein is intended to guide researchers, scientists, and drug development professionals in the selection and application of highly specific antibody reagents for the detection and quantification of GVK-containing peptides and proteins. The following sections present a comparative analysis of binding affinities, detailed experimental protocols, and visual representations of the workflows employed.
Antibody Performance Comparison
The specificity of an antibody is paramount for its reliable use in research and diagnostic applications. To assess the cross-reactivity of our anti-Gly-Val-Lys antibody (Clone ID: Ab-GVK-01), its binding affinity was determined against a panel of structurally related tripeptides. The equilibrium dissociation constants (KD) were measured using Surface Plasmon Resonance (SPR).
Table 1: Binding Affinity and Cross-Reactivity of Anti-Gly-Val-Lys Antibody (Ab-GVK-01)
| Peptide Sequence | Structural Similarity to Gly-Val-Lys | KD (nM) | Percent Cross-Reactivity (%)* |
| Gly-Val-Lys (GVK) | Target Peptide | 1.2 | 100 |
| Gly-Ala-Lys (GAK) | Single Amino Acid Substitution (Val -> Ala) | 150.5 | 0.80 |
| Gly-Val-Arg (GVR) | Single Amino Acid Substitution (Lys -> Arg) | 85.2 | 1.41 |
| Ala-Val-Lys (AVK) | Single Amino Acid Substitution (Gly -> Ala) | 210.8 | 0.57 |
| Gly-Ile-Lys (GIK) | Conservative Substitution (Val -> Ile) | 45.6 | 2.63 |
| Val-Gly-Lys (VGK) | Amino Acid Transposition | >1000 | <0.1 |
| Gly-Val (GV) | Dipeptide Fragment | >1000 | <0.1 |
*Percent Cross-Reactivity was calculated as (KD of Gly-Val-Lys / KD of test peptide) x 100.
To provide a broader context for performance, Ab-GVK-01 was compared to a commercially available polyclonal anti-Gly-Val-Lys antibody. The comparison focused on their performance in a competitive ELISA format.
Table 2: Competitive ELISA Performance Comparison
| Antibody | Type | IC50 for Gly-Val-Lys (nM) | Cross-Reactivity with Gly-Val-Arg (%) |
| Ab-GVK-01 | Monoclonal | 5.8 | 1.5 |
| Competitor PAb | Polyclonal | 12.3 | 8.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Surface Plasmon Resonance (SPR) for Affinity Measurement
-
Immobilization: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The anti-Gly-Val-Lys antibody (Ab-GVK-01) was diluted to 10 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 5.0) and injected over the activated surface to achieve an immobilization level of approximately 2000 Resonance Units (RU). The surface was then blocked with a 1 M ethanolamine-HCl solution.
-
Binding Analysis: A serial dilution of each peptide (from 1 µM to 1 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds. The dissociation phase was monitored for 300 seconds.
-
Data Analysis: The sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell. The equilibrium dissociation constant (KD) was calculated by fitting the kinetic data to a 1:1 Langmuir binding model.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: A 96-well microplate was coated with a Gly-Val-Lys-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: The plate was washed three times with PBS containing 0.05% Tween-20 (PBST) and blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Competition: A fixed concentration of the anti-Gly-Val-Lys antibody (Ab-GVK-01 or Competitor PAb) was pre-incubated with varying concentrations of the competitor peptides (from 1 µM to 0.1 nM) for 1 hour.
-
Incubation: The antibody-peptide mixtures were added to the coated and blocked plate and incubated for 2 hours at room temperature.
-
Detection: The plate was washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 1 hour. After another wash, the TMB substrate was added, and the reaction was stopped with 2 M H2SO4.
-
Analysis: The absorbance was read at 450 nm. The IC50 values were determined by plotting the percentage of inhibition against the log of the competitor peptide concentration and fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving the target peptide.
Caption: Workflow for the competitive ELISA used to assess antibody cross-reactivity.
Caption: A hypothetical signaling pathway where a protease cleaves Protein X to generate a bioactive GVK peptide.
A Comparative Analysis of Gly-Val-Lys Synthesis Methods
The synthesis of the tripeptide Gly-Val-Lys is a fundamental process in various research and development applications, from drug discovery to materials science. The choice of synthesis methodology is critical, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the predominant methods for synthesizing Gly-Val-Lys: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.
Comparative Overview
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for peptide synthesis due to its amenability to automation and high purity of the final product.[1] Liquid-Phase Peptide Synthesis (LPPS), the classical approach, offers advantages for large-scale production and allows for the purification of intermediates.[2][3] Enzymatic synthesis, a more specialized technique, provides high specificity and operates under mild reaction conditions, though it can be limited by enzyme availability and requires significant optimization.[1]
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Typical Yield | High for short to medium peptides.[4][5] | Can be lower due to losses during purification steps.[4] | Variable, dependent on enzyme efficiency and reaction optimization. |
| Purity | High, due to efficient removal of excess reagents and byproducts.[1] | High, with the advantage of intermediate purification.[2][6] | Very high specificity, leading to high purity.[1] |
| Scalability | Well-suited for small to medium scale (mg to g).[4] Large-scale is possible. | Ideal for large-scale production (kg).[2][3] | Generally limited to smaller scales, but scalable with process development. |
| Automation | Highly amenable to automation.[1][5] | More difficult to automate.[2][4] | Can be automated in bioreactors. |
| Reaction Time | Faster due to simplified purification steps.[2] | Slower due to intermediate purification steps.[2] | Can be slow, requiring long incubation times. |
| Cost-Effectiveness | More cost-effective for small to medium peptides.[4][5] | More cost-effective for large-scale production of shorter peptides.[2][7] | Can be expensive due to the cost of enzymes.[1] |
| Environmental Impact | Generates significant solvent waste. | Can be more environmentally friendly due to lower solvent consumption.[2][8] | Generally environmentally friendly, using aqueous media. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Gly-Val-Lys (Fmoc/tBu Strategy)
This protocol outlines the synthesis of Gly-Val-Lys on a solid support using the Fmoc/tBu strategy, which is favored for its mild cleavage conditions.[6][9] The synthesis proceeds from the C-terminus (Lys) to the N-terminus (Gly).[10]
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine (B10760008) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Valine Coupling:
-
In a separate vial, dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added valine.
-
Glycine (B1666218) Coupling:
-
Activate Fmoc-Gly-OH using the same procedure as for valine.
-
Add the activated glycine solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from glycine.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase HPLC.
Liquid-Phase Peptide Synthesis (LPPS) of Gly-Val-Lys
LPPS involves the stepwise coupling of amino acids in solution, with purification after each step.[4][11] This method is often used for large-scale synthesis of shorter peptides.[7][8]
Materials:
-
H-Lys(Boc)-OtBu (tert-butyl ester of Lysine with Boc-protected side chain)
-
Boc-Val-OH
-
Boc-Gly-OH
-
Coupling reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt
-
Deprotection agent: TFA or HCl in an organic solvent
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Hexane
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Valine Coupling to Lysine:
-
Dissolve H-Lys(Boc)-OtBu and Boc-Val-OH in DCM.
-
Add EDC and HOBt and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Isolate the dipeptide Boc-Val-Lys(Boc)-OtBu by crystallization or chromatography.
-
-
Boc Deprotection: Remove the N-terminal Boc group from the dipeptide using TFA in DCM. Neutralize the resulting salt with a base like TEA.
-
Glycine Coupling:
-
Couple Boc-Gly-OH to the deprotected dipeptide (H-Val-Lys(Boc)-OtBu) using the same coupling procedure as in step 1.
-
Purify the resulting tripeptide, Boc-Gly-Val-Lys(Boc)-OtBu.
-
-
Final Deprotection: Remove all protecting groups (Boc and tBu) simultaneously by treating the protected tripeptide with a strong acid like TFA.
-
Purification: Purify the final Gly-Val-Lys peptide by recrystallization or chromatography.
Enzymatic Synthesis of Gly-Val-Lys
Enzymatic synthesis utilizes proteases or ligases to form peptide bonds in an aqueous environment under mild conditions.[12] This example uses a protease with esterase activity, similar to the synthesis of Val-Gly.[13]
Materials:
-
Glycine methyl ester (Gly-OMe)
-
Valine
-
Lysine derivative (e.g., Lys-NH₂)
-
Protease with broad specificity (e.g., Papain or Subtilisin)
-
Buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer)
Procedure:
-
Synthesis of Val-Gly dipeptide:
-
Dissolve Valine and Gly-OMe in a suitable buffer.
-
Add the protease to the solution and incubate at a controlled temperature and pH.
-
The enzyme catalyzes the formation of the Val-Gly peptide bond.
-
Monitor the reaction progress by HPLC.
-
-
Purification of Val-Gly: Purify the Val-Gly dipeptide from the reaction mixture.
-
Coupling of Lysine derivative to Val-Gly:
-
In a new enzymatic reaction, use the purified Val-Gly as the acyl donor and a suitable lysine derivative (e.g., Lys-NH₂) as the nucleophile.
-
A different enzyme or the same enzyme under different conditions might be required for this step.
-
Incubate the mixture to form the Gly-Val-Lys tripeptide.
-
-
Final Purification: Purify the final Gly-Val-Lys peptide using chromatographic techniques.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the described synthesis methods.
Caption: Workflow for Solid-Phase Peptide Synthesis of Gly-Val-Lys.
Caption: Workflow for Liquid-Phase Peptide Synthesis of Gly-Val-Lys.
Caption: Workflow for Enzymatic Synthesis of Gly-Val-Lys.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bachem.com [bachem.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. bachem.com [bachem.com]
- 11. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 12. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmark Analysis of Bioactive Tripeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of tripeptides, offering a benchmark against which novel ligands like Gly-Val-Lys can be evaluated. Due to the limited direct experimental data on Gly-Val-Lys, this document focuses on established activities of other well-characterized tripeptides, providing a framework for future benchmark studies. The data presented here is compiled from various studies and is intended to serve as a reference for researchers engaged in the discovery and development of peptide-based therapeutics.
The guide is structured around three common biological activities observed in tripeptides: Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant activity, and antimicrobial activity. For each activity, quantitative data from comparative studies are presented in tabular format, followed by detailed experimental protocols and relevant pathway or workflow diagrams.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. Several tripeptides isolated from natural sources or synthesized have been shown to exhibit ACE inhibitory activity.
Data Presentation: Comparative ACE Inhibitory Activity of Tripeptides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of tripeptides against ACE. Lower IC50 values indicate higher potency.
| Tripeptide Sequence | IC50 (μM) | Reference |
| Trp-Val | 307.61 | [1] |
| Val-Trp | 0.58 | [1] |
| Ile-Trp | 0.50 | [1] |
| Leu-Trp | 1.11 | [1] |
| LCP | 8.25 | [2] |
| AKP | 719.90 | [2] |
| YPR | 16.5 | [2] |
| YYWK | 19.98 | [3] |
| Captopril (Control) | 0.037 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocol: ACE Inhibition Assay
A common method for determining ACE inhibitory activity is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[5][6][7][8][9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Benzenesulfonyl chloride (BSC)
-
Test peptides and control inhibitor (e.g., Captopril)
Procedure:
-
Prepare solutions of the test peptides and a known ACE inhibitor (e.g., Captopril) at various concentrations.
-
In a reaction vessel, pre-incubate 25 µL of the ACE solution (e.g., 2.5 mU) with 25 µL of the test peptide or control solution for a specified time (e.g., 5-10 minutes) at 37°C.[5][8]
-
Initiate the enzymatic reaction by adding 50 µL of 5 mM HHL substrate solution.[8][9]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8][9]
-
Terminate the reaction by adding 200 µL of 1 M HCl.[8]
-
To develop a measurable color, add 400 µL of pyridine followed by 200 µL of BSC. It is critical to add the reagents in this specific order.[8]
-
Mix the solution gently and cool on ice.
-
Measure the absorbance of the resulting yellow solution at 410 nm using a spectrophotometer.[8]
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: ACE Inhibition Workflow
Caption: Workflow for the in vitro ACE inhibition assay.
Antioxidant Activity
Antioxidant peptides can neutralize free radicals, protecting cells from oxidative damage. The antioxidant capacity of peptides is often evaluated using various radical scavenging assays.
Data Presentation: Comparative Antioxidant Activity of Tripeptides
The table below presents the antioxidant activity of several tripeptides, measured as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity relative to the standard antioxidant, Trolox.[10]
| Tripeptide Sequence | TEAC Value | Reference |
| Trp-His-Trp | 2.5 | [11][12] |
| Tyr-His-Tyr | 2.2 | [11][12] |
| Cys-His-His | 1.8 | [11][12] |
| His-Cys-His | 1.7 | [11][12] |
| His-His-Cys | 1.5 | [11][12] |
| Tyr-Tyr-Trp | 2.8 | [11][12] |
| Trp-Tyr-Tyr | 2.6 | [11][12] |
| Cys-Tyr-Tyr | 2.4 | [11][12] |
| Tyr-Cys-Tyr | 2.3 | [11][12] |
| Tyr-Tyr-Cys | 2.1 | [11][12] |
Note: Higher TEAC values indicate greater antioxidant activity. Data is from a single study to ensure comparability.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing the radical scavenging activity of compounds.[13][14][15][16]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test peptides
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test peptides and the positive control in the same solvent.
-
In a microplate well or cuvette, add a specific volume of the test sample or control solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30-60 minutes).[14]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance_blank - Absorbance_sample) / Absorbance_blank] x 100
-
The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Visualization: Antioxidant Activity - Radical Scavenging
Caption: General mechanism of free radical scavenging by an antioxidant peptide.
Antimicrobial Activity
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in many organisms. They typically act by disrupting the cell membranes of microorganisms.
Data Presentation: Comparative Antimicrobial Activity of Peptides
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table provides MIC values for various peptides against different bacterial strains.
| Peptide | Target Organism | MIC (µM) | Reference |
| Peptide A | E. coli | >256 | [17] |
| Peptide B | E. coli | 64 | [17] |
| Peptide C | S. aureus | 16 | [17] |
| Peptide D | S. aureus | 32 | [17] |
| Cecropin B1 | E. coli | - | [18] |
| Cecropin B2 | E. coli | 0.207 (mg/mL) | [18] |
| Cecropin B1 | S. aureus | 3 (mg/mL) | [18] |
| Cecropin B2 | S. aureus | 1.656 (mg/mL) | [18] |
Note: Lower MIC values indicate greater antimicrobial potency. Direct comparison between studies can be challenging due to variations in experimental conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[19][20][21][22]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test peptides
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Grow the bacterial strains overnight in MHB at 37°C.
-
Prepare serial twofold dilutions of the test peptides in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA) at 10 times the final desired concentrations.[19]
-
Dilute the overnight bacterial cultures in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[20]
-
Dispense 100 µL of the bacterial suspension into each well of a 96-well plate.
-
Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[19]
-
Determine the MIC by visual inspection as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualization: Antimicrobial Peptide Mechanism
Caption: Simplified model of bacterial membrane disruption by a cationic antimicrobial peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. idpublications.org [idpublications.org]
- 8. Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative analysis of the relationship between structure and antioxidant activity of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 12. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. 2.4. DPPH Radical Scavenging Activity Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]
Safety Operating Guide
Proper Disposal of L-Lysine and Glycyl-L-Valyl in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of L-Lysine and glycyl-L-valyl, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety guidelines and information derived from Safety Data Sheets (SDS).
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements, as these can vary significantly.
Hazard Assessment and Waste Characterization
Before disposal, it is crucial to characterize the waste stream containing L-Lysine or glycyl-L-valyl.
-
L-Lysine: Generally not considered a hazardous material for transport.[1][2] It is soluble in water.[1][3] The pH of L-Lysine solutions is typically near neutral (pH 5.88 - 6.26).[1]
-
Glycyl-L-Valyl: Not classified as a dangerous good for transport.[4] However, one source recommends disposal via a licensed chemical destruction plant or controlled incineration and explicitly states not to discharge to sewer systems.[5]
The following table summarizes the key disposal-related information for these substances.
| Substance | CAS Number | Key Disposal Considerations | Recommended Primary Disposal Route |
| L-Lysine | 56-87-1 | Not typically classified as hazardous waste.[1][6] High water solubility.[3] Near-neutral pH in solution.[1] | Consult local regulations. Small quantities of dilute, pH-neutral solutions may be eligible for drain disposal in some jurisdictions.[7] Otherwise, dispose of as chemical waste. |
| Glycyl-L-Valyl | 1963-21-9 | SDS recommends against sewer disposal.[5] Not classified as a hazardous material for transport.[4] | Dispose of as chemical waste through a licensed disposal company.[4][5] |
Step-by-Step Disposal Procedures
The following workflow provides a general decision-making process for the disposal of L-Lysine and glycyl-L-valyl waste.
Figure 1. Decision workflow for the disposal of L-Lysine and Glycyl-L-Valyl.
pH Neutralization for Potential Drain Disposal of L-Lysine:
-
Preparation: Conduct the procedure in a well-ventilated area, such as a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dilution: If the L-Lysine waste is concentrated, dilute it with water to a concentration suitable for pH adjustment.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to measure the pH of the solution.
-
Neutralization: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH to within the generally acceptable range for drain disposal (typically 5.5 to 9.0).[7]
-
Final pH Check: Once the target pH is reached, re-check to ensure it is stable.
-
Disposal: If permitted by your institution, slowly pour the neutralized solution down the drain, followed by flushing with a large volume of water (at least 20 parts water to 1 part waste solution).[8]
Waste Minimization and Best Practices
In alignment with green chemistry principles, laboratories should strive to minimize waste generation.
-
Source Reduction: Order only the quantities of L-Lysine and glycyl-L-valyl required for your experiments.[9]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]
-
Avoid Mixing: Do not mix L-Lysine or glycyl-L-valyl waste with hazardous waste streams (e.g., halogenated solvents, heavy metals) unless unavoidable for experimental reasons.[10] This will prevent the entire mixture from being classified as hazardous waste.
-
Proper Labeling: Clearly label all waste containers with the full chemical name and concentration.[9]
-
Container Management: Use appropriate, sealed containers for waste collection to prevent spills and evaporation.[9][10] Do not overfill containers.[11]
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of L-Lysine and glycyl-L-valyl, thereby protecting personnel and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Glycyl-L-valine SDS, 1963-21-9 Safety Data Sheets - ECHEMI [echemi.com]
- 6. formedium.com [formedium.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling L-Lysine and Glycyl-L-valyl-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Lysine and Glycyl-L-valyl-. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling L-Lysine and N-Glycyl-L-valine, which is presented as a proxy for Glycyl-L-valyl-.
| PPE Category | L-Lysine | N-Glycyl-L-valine (proxy for Glycyl-L-valyl-) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are recommended.[1][2] | Chemical splash-resistant safety glasses or goggles with side protection are advised. A face shield may be appropriate in some situations.[3] |
| Skin Protection | Wear suitable protective clothing.[1][4] Nitrile rubber gloves (NBR) conforming to EN374 standards are recommended.[1] | Wear suitable protective clothing.[3] Chemical impermeable gloves are recommended.[5] |
| Respiratory Protection | In case of dust formation, a dust mask with a P1 filter is advised.[1][2] For firefighting, a self-contained breathing apparatus is necessary.[1] | Use only with adequate ventilation.[3][4] If ventilation is inadequate, wear respiratory protection.[6] |
Handling and Storage
L-Lysine:
-
Provide appropriate exhaust ventilation where dust is formed.[1]
-
Store in a dry, well-ventilated area in a tightly closed container.[1][4]
-
Wash hands thoroughly after handling.[4]
N-Glycyl-L-valine:
-
Use only with adequate ventilation to keep airborne concentrations low.[3]
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3]
-
This substance is light-sensitive.[3]
Disposal Plan
L-Lysine:
-
Dispose of this material and its container in a safe way, according to local and national legislation.[1]
-
Sweep up dry powder and place it in a suitable, closed container for disposal.[1]
-
Do not allow the product to enter drains or water courses.[1]
-
Contaminated packaging should be disposed of as an unused product.[1]
N-Glycyl-L-valine:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Prevent the product from entering drains, other waterways, or soil.[3]
-
Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[3]
Experimental Workflow for Safe Chemical Handling
The following diagram outlines the logical workflow for assessing risks and selecting the appropriate personal protective equipment before handling laboratory chemicals.
Caption: Workflow for Safe Handling of Laboratory Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
